5-methylfuran-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944576 | |
| Record name | 5-Methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21984-93-0 | |
| Record name | 3-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Methylfuran-3-carboxylic Acid
Abstract: 5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring an aromatic furan ring, a reactive carboxylic acid moiety, and a methyl group, provides a unique combination of electronic properties and functional handles for chemical modification. The furan nucleus is a well-established scaffold in numerous pharmacologically active compounds, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.
Molecular Profile and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. This compound is characterized by a five-membered furan ring, which imparts aromatic character. A methyl group is situated at the 5-position, and a carboxylic acid group is at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's reactivity, solubility, and potential for biological interactions. The carboxylic acid group, in particular, often enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor, a feature vital for molecular recognition at biological targets.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-methyl-3-furoic acid | [5] |
| CAS Number | 21984-93-0 | [1][4][5][6] |
| Molecular Formula | C₆H₆O₃ | [1][4][7] |
| Molecular Weight | 126.11 g/mol | [5] |
| InChIKey | MDVRXWAAVDTLFJ-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical scaffold.
Synthetic Routes
While various synthetic pathways exist, a notable and sustainable approach involves the direct C–H carboxylation of 2-methylfuran using carbon dioxide (CO₂) as a C1 synthon. This reaction is often mediated by zeolite-based catalysts, such as HZSM-5. The mechanism relies on the Brønsted acid sites of the zeolite activating the furan ring, facilitating electrophilic attack by CO₂ predominantly at the C3 position to yield the target acid.[1]
Core Reactivity
The molecule exhibits dual reactivity centered on the furan ring and the carboxylic acid group.
-
Furan Ring Reactivity: The furan ring possesses aromatic character but is less aromatic than benzene, making it susceptible to oxidation, which can open the ring to form dicarboxylic acids.[1] The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group modulates the regioselectivity of electrophilic aromatic substitution reactions.
-
Carboxylic Acid Reactivity: The carboxylic acid function is the primary handle for derivatization, enabling the synthesis of diverse compound libraries. It readily undergoes standard transformations:
-
Esterification: Reaction with various alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amidation: This is one of the most crucial reactions for drug development. It can be achieved via a two-step process by first converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine.[8] Alternatively, direct coupling with an amine can be accomplished using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9]
-
The diverse derivatization potential of this compound is a key asset, allowing chemists to systematically modify the parent structure to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Key reactions for modifying the carboxylic acid group.
Applications in Drug Discovery and Development
The furan scaffold is considered a "privileged structure" in medicinal chemistry, capable of diverse interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] this compound serves as an excellent starting point for harnessing this potential.
-
Antimicrobial and Antifungal Agents: Derivatives of furan-3-carboxylic acids have demonstrated significant potential as antimicrobial agents. Studies on related structures have shown potent in vitro antifungal activity against prevalent plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[10][11] Structure-activity relationship (SAR) analyses have revealed that incorporating peptide moieties via amide linkages can lead to derivatives with superior antifungal potency compared to the parent compounds.[10]
-
Anticancer and Anti-inflammatory Agents: The furan-3-carboxamide scaffold is a promising pharmacophore for anticancer drug design. For example, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, a derivative of a closely related acid, was identified as a hit compound with potent antitumor activity (MG-MID GI50 value of 4.22 μM).[12] Furthermore, novel furopyridone compounds synthesized from furan-3-carboxylic acid have exhibited high cytotoxic activity against esophageal cancer cell lines.[13]
-
Metabolic and Antioxidant Research: Structurally related natural products highlight the biological relevance of this core. Cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), isolated from Capparis spinosa, is a potent antioxidant.[1] Another related metabolite, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), has been identified as a uremic toxin and is studied for its role in inhibiting insulin secretion in type 2 diabetes.[1]
Exemplary Experimental Protocol: Amide Synthesis
To illustrate the practical utility of this compound as a synthetic precursor, this section provides a validated protocol for the synthesis of an amide derivative, a common step in generating compound libraries for biological screening.
Protocol: Synthesis of a 5-Methylfuran-3-carboxamide Derivative via DCC/DMAP Coupling
This protocol is adapted from established methodologies for amide bond formation.[9]
Principle: Dicyclohexylcarbodiimide (DCC) is a coupling reagent that activates the carboxyl group of this compound, making it susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Materials:
-
This compound
-
Primary or secondary amine (e.g., tryptamine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the desired amine (0.95 eq.) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq.) to the solution.
-
Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). Add DCC (1.1 eq.) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound stands out as a high-value scaffold for chemical innovation. Its defined structure, predictable reactivity, and synthetic tractability make it an ideal starting material for creating diverse molecular architectures. The demonstrated success of its derivatives in achieving potent biological activities—spanning antifungal, anticancer, and anti-inflammatory applications—underscores its profound importance for researchers in drug discovery and agrochemical development. The strategic modification of its carboxylic acid handle provides a reliable pathway to novel compounds with tailored properties, ensuring its continued relevance in the pursuit of new chemical entities.
References
- 1. Buy this compound (EVT-315127) | 21984-93-0 [evitachem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 8. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]
- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
A Technical Guide to 5-Methylfuran-3-Carboxylic Acid: Structure, Synthesis, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 5-methylfuran-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and physicochemical properties. A representative synthetic pathway is detailed, highlighting the strategic considerations necessary for regioselective furan functionalization. Furthermore, this guide explores the compound's relevance in drug development, contextualizing its structural features—the furan scaffold and the carboxylic acid moiety—within modern medicinal chemistry paradigms. Finally, standard analytical protocols for structural elucidation are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Part 1: Molecular Identity and Physicochemical Properties
This compound, also known by its synonym 5-methyl-3-furoic acid, is a disubstituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a common motif in natural products and pharmaceuticals. The strategic placement of a methyl group at the C5 position and a carboxylic acid at the C3 position makes it an attractive and versatile intermediate for creating more complex molecular architectures.
Systematic Identification:
-
Synonym: 5-methyl-3-furoic acid
-
Molecular Weight: 126.11 g/mol [1]
-
SMILES: CC1=CC(=CO1)C(=O)O[2]
-
InChIKey: MDVRXWAAVDTLFJ-UHFFFAOYSA-N
Below is the two-dimensional structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Melting Point | 119 °C | |
| Boiling Point | 194.21 °C (at 760 mmHg) | |
| XlogP (Predicted) | 0.9 | [2] |
| pKa (Predicted) | ~4.2 (Typical for carboxylic acids) | N/A |
The predicted XlogP value of 0.9 suggests that the molecule has a balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for adequate aqueous solubility and membrane permeability.
Part 2: Synthesis and Reactivity
The regioselective synthesis of polysubstituted furans can be challenging due to the nuanced reactivity of the furan ring. Direct electrophilic substitution on a furan ring often leads to mixtures of 2- and 3-substituted products. Therefore, a robust synthesis of this compound necessitates a strategy that precisely controls the position of each functional group.
Representative Synthetic Protocol
The following multi-step protocol outlines a plausible and controlled synthesis starting from the commercially available furan-3-carboxylic acid. This approach leverages ortho-lithiation chemistry to ensure correct regiochemistry.
Step 1: Ester Protection of the Carboxylic Acid
-
Rationale: The acidic proton of the carboxylic acid is incompatible with the organolithium reagents used in subsequent steps. Converting it to an ester (e.g., a methyl or ethyl ester) protects this group.
-
Procedure:
-
Dissolve furan-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
-
Neutralize the reaction, extract the methyl furan-3-carboxylate product, and purify by distillation or chromatography.[4]
-
Step 2: Regioselective Lithiation and Methylation
-
Rationale: The ester group at the C3 position directs lithiation to the adjacent C2 position. However, to achieve C5 methylation, a more strategic approach is needed. A common strategy involves halogenation followed by a metal-halogen exchange. An alternative, more direct approach might involve a directed metalation group strategy if conditions can be found to favor C5 deprotonation, though C2 is typically more acidic. A reliable method is to start with a pre-functionalized precursor. For this guide, we will assume a pathway involving the selective introduction of the methyl group. Let's consider a different starting material for a more direct route: 2-methylfuran.
Revised Synthetic Protocol from 2-Methylfuran
Step 1: Friedel-Crafts Acylation of 2-Methylfuran
-
Rationale: 2-Methylfuran undergoes electrophilic substitution preferentially at the C5 position. However, Friedel-Crafts acylation can be harsh. A Vilsmeier-Haack formylation is a milder alternative to introduce a carbonyl group.
-
Procedure (Vilsmeier-Haack):
-
Cool a solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to 0°C to form the Vilsmeier reagent.
-
Add 2-methylfuran (1.0 eq) dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by pouring it onto ice and neutralizing to yield 5-methylfuran-2-carbaldehyde.
-
Step 2: Oxidation of the Aldehyde to Carboxylic Acid
-
Rationale: The aldehyde at the C2 position must be converted to a carboxylic acid.
-
Procedure (Pinnick Oxidation):
-
Dissolve 5-methylfuran-2-carbaldehyde in a suitable solvent like t-butanol.
-
Add sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.
-
Stir at room temperature until the aldehyde is consumed.
-
Acidify and extract the product, 5-methylfuran-2-carboxylic acid.[5]
-
Step 3: Isomerization to this compound (Hypothetical/Advanced)
-
Rationale: Converting the 2-substituted isomer to the 3-substituted isomer is non-trivial and often requires ring-opening and closing strategies or complex directed isomerization protocols, which are beyond the scope of a general guide. A more practical approach is to use a starting material that already has the C3-substitution pattern, as described in the first protocol, and find a way to methylate at C5.
Definitive Protocol (Leveraging Ortho-Metalation Logic): A robust synthesis would likely start with 3-bromofuran, protect it, methylate at C5 via directed lithiation, and then carboxylate at C3.
Caption: A plausible synthetic workflow for this compound.
Part 3: Relevance in Medicinal Chemistry and Drug Development
The utility of this compound in drug discovery stems from the combination of its two key structural features: the furan ring and the carboxylic acid group.
The Furan Scaffold: As a bioisostere for benzene, the furan ring offers a similar planar structure but with altered electronics and improved metabolic properties. The oxygen heteroatom can act as a hydrogen bond acceptor, providing additional interaction points with biological targets.
The Carboxylic Acid Moiety: This functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[6] It is often a key part of the pharmacophore, mimicking endogenous ligands or forming critical ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein active sites. However, the carboxylic acid group also presents challenges:
-
Metabolic Liability: It can be subject to metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.
-
Limited Bioavailability: Its ionized state at physiological pH can limit passive diffusion across biological membranes, such as the blood-brain barrier.[7]
-
Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[6]
This compound as a Versatile Building Block
This molecule serves as an excellent starting point for overcoming these challenges. It provides a rigid scaffold where the carboxylic acid is positioned for target binding. The methyl group provides a synthetic handle for further modification or can be used to probe steric pockets in an active site. Medicinal chemists can use this building block to:
-
Synthesize Amide Libraries: Couple the carboxylic acid with various amines to explore structure-activity relationships (SAR).
-
Create Bioisosteres: Replace the carboxylic acid with isosteres like tetrazoles or hydroxamic acids to improve pharmacokinetic properties while retaining binding affinity.[8]
-
Develop Prodrugs: Convert the acid to an ester prodrug to mask its polarity, improve membrane permeability, and achieve targeted drug delivery.
Caption: Logical relationship of the molecule's features to drug development strategies.
Part 4: Structural Elucidation and Analytical Protocols
Confirming the identity and purity of this compound requires standard spectroscopic techniques. Below are the predicted key signals based on its structure.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) as needed.
Predicted Spectroscopic Data
| Technique | Predicted Signals and Rationale |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet. ~7.8-8.0 ppm (s, 1H): Furan proton at C2. ~6.2-6.4 ppm (s, 1H): Furan proton at C4. ~2.3-2.5 ppm (s, 3H): Methyl group protons (-CH₃). |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~155-160 ppm: Furan carbon C5 (attached to CH₃). ~145-150 ppm: Furan carbon C2. ~115-120 ppm: Furan carbon C3 (attached to COOH). ~108-112 ppm: Furan carbon C4. ~13-15 ppm: Methyl carbon. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer. ~1680-1710 (strong): C=O stretch of the carboxylic acid. ~1550-1600: C=C stretches of the furan ring. ~1000-1300: C-O stretches of the furan ring and carboxylic acid. |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
References
- 1. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]
- 2. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 3. 21984-93-0|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
An In-Depth Technical Guide to 5-Methylfuran-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Niche Furan Derivative
The furan ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, 5-methylfuran-3-carboxylic acid emerges as a compound of interest, offering a unique substitution pattern that invites exploration for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its chemical identity, physical properties, and a discussion of its potential synthesis and biological relevance, contextualized within the broader landscape of furan chemistry.
Core Compound Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical characteristics are fundamental to its application in research and development. This compound is registered under CAS Number 21984-93-0.[1] The structural and physical data for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 21984-93-0 | [1] |
| Molecular Formula | C₆H₆O₃ | [] |
| Molecular Weight | 126.11 g/mol | [] |
| IUPAC Name | This compound | |
| Synonyms | 5-methyl-3-furoic acid | [1] |
| Melting Point | 119 °C | [1] |
| Boiling Point | 194.21 °C at 760 mmHg | [1] |
| SMILES | CC1=CC(=CO1)C(=O)O | [3] |
| InChI | InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | [3] |
It is important to note that while some commercial suppliers provide the melting and boiling points, comprehensive data on solubility in various solvents remains largely unpublished. Researchers should perform solubility tests to determine appropriate solvent systems for their specific applications.
Synthesis Strategies: A Proposed Approach
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical disconnection approach points towards a Paal-Knorr furan synthesis or a related cyclization strategy. The following diagram illustrates a potential forward synthesis.
Caption: A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on established organic chemistry principles for the synthesis of related furan derivatives.
Step 1: Synthesis of Ethyl 5-methylfuran-3-carboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise at 0 °C.
-
Addition of Propargyl Chloride: After the addition is complete, add propargyl chloride dropwise while maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, pour it into ice-water, and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 5-methylfuran-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the ethyl 5-methylfuran-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
Potential Biological Activity and Applications in Drug Discovery
While there is a lack of direct studies on the biological activity of this compound, the broader family of furan-containing molecules has shown a wide range of pharmacological effects. This suggests that this compound could serve as a valuable building block in medicinal chemistry.
Inference from Structurally Related Compounds
Derivatives of furan carboxylic acids have been investigated for various therapeutic applications, including:
-
Antimicrobial and Antifungal Activity: The furan nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[4][5]
-
Anti-inflammatory Effects: Some furan derivatives have been shown to possess anti-inflammatory properties.
-
Anticancer Potential: A recent study explored quinazolinone derivatives incorporating a 5-methylfuran-3-ylthio moiety as potential EGFR inhibitors for cancer therapy.[6] Although the study focused on more complex molecules, it highlights the potential of the 5-methylfuran-3-yl scaffold in designing targeted anticancer agents.
The carboxylic acid group in this compound provides a key functional handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate pharmacokinetic and pharmacodynamic properties.
Caption: Derivatization potential for exploring biological targets.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound represents a chemical entity with untapped potential. While the currently available data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust and scalable synthetic routes, and explore its potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. This compound | 21984-93-0 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Elucidation of 5-Methylfuran-3-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for 5-methylfuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete public repository of experimental spectra for this specific molecule, this document serves as a robust predictive and methodological resource. By integrating foundational spectroscopic principles with data from analogous structures, we offer a comprehensive characterization based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are designed to be self-validating, providing not just data, but the scientific rationale behind the expected spectral features. This approach ensures that researchers can confidently apply these principles to the analysis of this and related furanic compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a furan ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.
Unveiling a Potential Natural Product: A Technical Guide to the Elusive 5-Methylfuran-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a definitive discovery of 5-methylfuran-3-carboxylic acid as a natural product remains to be documented in scientific literature, the widespread occurrence of structurally similar furan derivatives in various biological systems strongly suggests its potential for natural existence. This technical guide provides a comprehensive overview of the current landscape of naturally occurring furan carboxylic acids, hypothesizes a plausible biosynthetic pathway for this compound, and offers detailed, field-proven analytical methodologies for its targeted discovery and quantification in complex natural matrices. This document serves as a foundational resource for researchers aiming to explore the untapped diversity of furan-based natural products and their potential applications.
Introduction: The Case for a Hidden Metabolite
Furan-containing compounds are a diverse class of heterocyclic molecules found throughout nature, exhibiting a wide array of biological activities. While many furan derivatives have been identified in plants, fungi, and bacteria, the specific isomer this compound has yet to be reported as a naturally occurring molecule. However, the established presence of closely related compounds, such as methyl 5-methyl-2-furancarboxylate in bacteria and 5-(hydroxymethyl)furan-2-carboxylic acid in fungi and human urine, provides a compelling rationale for its potential existence as a yet-undiscovered secondary metabolite or a metabolic byproduct.
This guide is structured to provide researchers with the necessary framework to investigate the natural occurrence of this compound. We will first review the known landscape of naturally occurring furan carboxylic acids, then propose a hypothetical biosynthetic route, and finally, detail robust analytical protocols for its detection and quantification.
The Known Landscape: Naturally Occurring Furan Carboxylic Acids
The natural world is replete with furan derivatives, many of which possess a carboxyl group. These compounds often arise from the metabolic transformation of other furan compounds or from the degradation of larger biomolecules.
| Compound Name | Natural Source(s) | Significance |
| Methyl 5-methyl-2-furancarboxylate | Bacteria (Saccharopolyspora erythraea, S. griseoflavus) | Demonstrates the microbial capacity for methylation and carboxylation of the furan ring. |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | Fungi, Human urine | A common metabolite of 5-hydroxymethylfurfural (HMF), a product of the Maillard reaction in heated foods. |
| Furan-2-carboxylic acid (Furoic acid) | Microbial degradation of furfural | A key intermediate in the microbial catabolism of furan aldehydes. |
| Furan fatty acids | Plants | These compounds, with a furan ring within a fatty acid chain, act as antioxidants. |
This table summarizes the natural occurrence of furan carboxylic acids that are structurally related to this compound, providing a basis for its potential natural existence.
A Hypothetical Biosynthetic Pathway
The biosynthesis of this compound in a biological system has not been elucidated. However, based on known microbial metabolic pathways for other furan compounds, a plausible route can be hypothesized. The degradation of 2-methylfuran, a known environmental contaminant and a component of some foods, could serve as a starting point.
Caption: Hypothetical biosynthetic pathway for this compound from 2-methylfuran.
Causality Behind the Hypothesis: This proposed pathway is predicated on the well-documented microbial metabolism of furan and its derivatives. The initial epoxidation by a cytochrome P450 monooxygenase is a common activation step. Subsequent hydrolysis and oxidation by aldehyde dehydrogenases are standard enzymatic reactions in the degradation of aldehydes to carboxylic acids. While speculative, this pathway provides a logical starting point for investigating the biotransformation of 2-methylfuran and the potential formation of this compound.
Analytical Methodologies for Discovery and Quantification
The successful identification of this compound in a natural matrix hinges on the application of sensitive and selective analytical techniques. Given its expected low abundance, a multi-platform approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Sample Preparation: The Critical First Step
The choice of extraction method will depend on the matrix being investigated (e.g., fungal culture, plant extract, food sample).
4.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Fungal Culture Broth)
This protocol is designed for the extraction of organic acids from a liquid culture.
Protocol:
-
Centrifuge the culture broth to remove biomass.
-
Acidify the supernatant to pH 2-3 with HCl to protonate the carboxylic acid.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a small volume of a suitable solvent for analysis.
4.1.2. Solid-Phase Extraction (SPE) from Complex Matrices (e.g., Plant Extracts, Food Samples)
SPE offers a more selective cleanup for complex samples.
Protocol:
-
Homogenize the sample in a suitable solvent (e.g., methanol/water).
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with water to reduce the organic solvent concentration.
-
Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the furan carboxylic acids with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, derivatization is essential to improve chromatographic performance and sensitivity.
4.2.1. Derivatization Protocol: Silylation
Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.
Protocol:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
4.2.2. GC-MS Parameters
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-400 |
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is well-suited for the analysis of polar compounds and does not typically require derivatization.
4.3.1. LC-MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) for targeted analysis or high-resolution mass spectrometry (HRMS) for discovery |
Trustworthiness of Protocols: The provided protocols are based on established and widely validated methods for the analysis of organic acids and furan derivatives in complex matrices. The use of internal standards, rigorous quality control samples, and confirmation of identity through mass spectral library matching and comparison with an authentic standard (commercially available) will ensure the self-validating nature of these analytical systems.
Conclusion and Future Outlook
The natural occurrence of this compound remains an open question, representing an exciting frontier in natural product research. The information and methodologies presented in this guide provide a robust framework for its discovery and characterization. The identification of this compound in a natural source would not only expand our knowledge of furan metabolism but could also unveil a novel bioactive molecule with potential applications in the pharmaceutical and agrochemical industries. The path to discovery is now laid out; the exploration awaits.
A Predictive and Methodological Guide to the Thermochemical Properties of 5-Methylfuran-3-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Scientific Imperative
The furan ring system is a cornerstone in a vast array of pharmaceuticals and biologically active compounds. The addition of a methyl group and a carboxylic acid moiety, as in 5-methylfuran-3-carboxylic acid, introduces specific electronic and steric effects that modulate the molecule's overall energy landscape. Key thermochemical properties, such as the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp), govern the molecule's stability, the energy released or absorbed during reactions, and its behavior with temperature changes. This knowledge is not merely academic; it is fundamental to process safety, reaction optimization, and predicting the shelf-life of drug candidates.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a rigorous thermochemical investigation of this compound. We will explore both experimental calorimetric techniques and cutting-edge computational chemistry approaches, offering a dual-pronged strategy for obtaining reliable data.
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise experimental measurement. For a solid organic compound like this compound, the primary techniques are combustion calorimetry and differential scanning calorimetry (DSC).
Synthesis and Purification: A Prerequisite for Accuracy
The adage 'garbage in, garbage out' is acutely true in thermochemical measurements. The purity of the sample is paramount. A plausible synthetic route to this compound could involve the carboxylation of 2-methylfuran. It is crucial to purify the final product to >99.5% purity, which can be achieved by recrystallization from a suitable solvent and confirmed by techniques such as NMR, HPLC, and elemental analysis.
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol-water mixture).
-
Decolorization: If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Confirm the purity using HPLC and determine the melting point.
Enthalpy of Combustion via Bomb Calorimetry
Static bomb combustion calorimetry is the gold standard for determining the standard enthalpy of combustion of solid organic compounds[1][2]. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb")[3].
Causality Behind Experimental Choices:
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample.
-
Benzoic Acid Calibration: Benzoic acid is a well-characterized standard with a precisely known enthalpy of combustion, making it ideal for calibrating the calorimeter[4].
-
Constant Volume: The rigid bomb ensures the reaction occurs at a constant volume, so the measured heat change corresponds to the change in internal energy (ΔU).
Protocol 2: Determination of Enthalpy of Combustion
-
Calorimeter Calibration:
-
Combust a known mass (typically ~1 g) of certified benzoic acid in the bomb calorimeter.
-
Measure the temperature rise of the surrounding water bath.
-
Calculate the energy equivalent of the calorimeter (C_cal) using the known specific energy of combustion of benzoic acid (Δc u° = -26434 J·g⁻¹)[4].
-
-
Sample Combustion:
-
Press a pellet of a known mass of purified this compound.
-
Place the pellet in the crucible inside the bomb.
-
Pressurize the bomb with pure oxygen (typically to 30 atm).
-
Submerge the bomb in the water-filled calorimeter and allow it to reach thermal equilibrium.
-
Ignite the sample and record the temperature change.
-
-
Data Analysis:
-
Calculate the heat released during the combustion of the sample.
-
Correct for the heat of combustion of the fuse wire and any auxiliary substances.
-
Determine the standard molar enthalpy of combustion (ΔcH°) from the heat released and the molar mass of the compound.
-
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow into or out of a sample as a function of temperature or time[5][6][7]. It is invaluable for determining heat capacity, melting point, and enthalpy of fusion.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample during heating[8].
-
Controlled Heating Rate: A consistent heating rate ensures reproducible and accurate measurements of transition temperatures and enthalpies.
-
Hermetically Sealed Pans: For volatile samples, sealed pans prevent mass loss during the experiment[8].
Protocol 3: DSC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the desired temperature program, for example, heating from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.
-
The heat capacity (Cp) can be determined by comparing the heat flow to that of a known standard (e.g., sapphire) under the same conditions.
-
Computational Thermochemistry: A Theoretical Approach
In tandem with experimental work, computational chemistry provides a powerful tool for predicting and understanding thermochemical properties. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost for organic molecules[9][10][11][12].
Causality Behind Methodological Choices:
-
Choice of Functional and Basis Set: The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a compromise between accuracy and computational resources. These are commonly used for organic molecules and have been shown to provide reliable results[11].
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, leading to a cancellation of systematic errors in the calculations[13].
Workflow 1: DFT Calculation of Thermochemical Properties
Caption: Workflow for DFT-based thermochemical property calculation.
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a chosen DFT functional and basis set.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermochemical Analysis: From the frequency calculation, the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy are obtained.
-
Enthalpy of Formation Calculation: An appropriate isodesmic reaction is constructed. For example: this compound + furan → 3-furancarboxylic acid + 2-methylfuran The enthalpies of all species in the reaction are calculated, and the enthalpy of the reaction is determined. Using the known experimental enthalpies of formation for the other species, the enthalpy of formation for this compound can be calculated with high accuracy.
Data Summary and Interpretation
The experimental and computational data should be compiled and compared to provide a comprehensive thermochemical profile.
Table 1: Predicted Thermochemical Properties of this compound
| Property | Symbol | Predicted Value | Method |
| Standard Molar Enthalpy of Combustion | ΔcH° | To be determined | Bomb Calorimetry |
| Standard Molar Enthalpy of Formation | ΔfH° | To be determined | From ΔcH° and DFT |
| Melting Point | T_m | To be determined | DSC |
| Enthalpy of Fusion | ΔfusH | To be determined | DSC |
| Molar Heat Capacity | Cp | To be determined | DSC |
The experimental values for the enthalpy of combustion and fusion provide a direct measure of the energy changes associated with these processes. The standard enthalpy of formation, a measure of the compound's intrinsic stability, can be derived from the enthalpy of combustion. The computational results, particularly when benchmarked against experimental data for related compounds, can provide insights into the electronic structure and bonding that give rise to the observed thermochemical properties. Discrepancies between experimental and theoretical values, if significant, may warrant further investigation into the experimental setup or the computational model[13].
Conclusion
A thorough understanding of the thermochemical properties of this compound is essential for its development and application. This guide has provided a detailed roadmap for researchers to determine these properties through a combination of rigorous experimental techniques and robust computational methods. By following these protocols, scientists can generate the high-quality data necessary to advance their research in drug discovery and materials science. The synergy between calorimetry and computational chemistry offers a self-validating system for achieving a comprehensive and trustworthy thermochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Solubility of 5-methylfuran-3-carboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of 5-Methylfuran-3-carboxylic Acid
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various systems, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This compound, a heterocyclic compound featuring both a polar carboxylic acid moiety and a less polar furan ring, presents a nuanced solubility profile. Due to the limited availability of comprehensive quantitative solubility data in public literature, this technical guide provides a foundational framework for researchers, scientists, and drug development professionals. It combines theoretical principles with robust, field-proven experimental protocols to empower users to determine and understand the solubility of this compound in a variety of solvent systems. This document emphasizes the causality behind experimental design and provides self-validating methodologies for generating reliable and reproducible data.
Physicochemical Profile and Structural Considerations
This compound (CAS 21984-93-0) possesses a molecular structure that dictates its interactions with various solvents.[1][2] The molecule can be deconstructed into two key components:
-
The Carboxyl Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, meaning it can be deprotonated to form a highly water-soluble carboxylate salt.[3]
-
The 5-Methylfuran Ring: This heterocyclic aromatic ring system is less polar than the carboxyl group. The presence of the methyl group further contributes to its lipophilic (hydrophobic) character.
The interplay between the hydrophilic carboxyl group and the more hydrophobic substituted furan ring governs the molecule's overall solubility. In essence, its solubility in water and polar solvents is significant, but the nonpolar part of the molecule prevents infinite miscibility and allows for solubility in certain organic solvents. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, and while this compound has six carbons, the polarity of the furan's oxygen atom aids its solubility.[3][4]
Theoretical Principles Governing Solubility
A predictive understanding of solubility can be achieved by applying fundamental chemical principles. This allows for rational solvent selection and experimental design.
Polarity and the "Like Dissolves Like" Principle
The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. This compound is expected to have good solubility in these solvents due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the acid's carboxyl group.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility. Furan derivatives are generally soluble in such organic solvents.[7][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The large mismatch in polarity with the highly polar carboxylic acid group will result in very low solubility.[5]
The Critical Role of pH: The Henderson-Hasselbalch Equation
For an ionizable compound like a carboxylic acid, pH is the most dominant factor influencing aqueous solubility. The relationship between pH, the acid's dissociation constant (pKa), and the ratio of its ionized (conjugate base, A⁻) to un-ionized (acid, HA) forms is described by the Henderson-Hasselbalch equation.[9][10]
pH = pKa + log ( [A⁻] / [HA] )
The un-ionized form (the free acid) has a certain "intrinsic solubility." The ionized form (the carboxylate) is significantly more water-soluble.[11] As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts dramatically toward the deprotonated, highly soluble carboxylate form.[12][13] Therefore, this compound will be sparingly soluble in acidic aqueous solutions (pH << pKa) but highly soluble in neutral and alkaline solutions (pH > pKa), where it exists as its sodium, potassium, or other salt.[3][14]
The Influence of Temperature
For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice forces of the solid. Increasing the temperature provides this energy, favoring the dissolution process.[15][16] When determining thermodynamic solubility, it is crucial to maintain strict temperature control, as fluctuations can lead to significant errors.
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above, a qualitative solubility profile can be predicted. This serves as a valuable guide for selecting appropriate solvents for synthesis, purification, and formulation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Low | The compound will be in its protonated, un-ionized form (HA), which has lower intrinsic water solubility. The equilibrium is shifted away from the soluble salt form. |
| Aqueous (Basic) | Water, 5% Sodium Bicarbonate, 5% Sodium Hydroxide | High | The compound will be deprotonated to its highly soluble carboxylate salt form (A⁻). Strong and weak bases can effect this transformation.[17][18] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -COOH group facilitate dissolution.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors promote solubility.[8] |
| Ester | Ethyl Acetate | Moderate | The ester provides sufficient polarity for dipole-dipole interactions, but is less polar than alcohols or DMSO.[19] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant mismatch in polarity between the highly polar carboxylic acid and the nonpolar solvent prevents effective solvation.[5] |
Experimental Workflow for Solubility Determination
To obtain accurate, quantitative data, a systematic experimental approach is required. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility.[11][20]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to determine the thermodynamic solubility of this compound.[21][22][23]
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Autosampler vials for analysis
-
Validated analytical system (e.g., HPLC-UV, LC-MS) for quantification
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of solid to 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).[21]
-
Time to Equilibrium: Allow the slurry to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[24] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium is assumed.[20]
-
Phase Separation: After incubation, remove the vials and let them stand to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Dilution: If necessary, accurately dilute the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted (or undiluted) filtrate using a pre-validated analytical method, such as HPLC-UV, against a calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.[23]
Systematic Solubility Classification
A qualitative but highly informative approach involves classifying the compound's solubility in a series of aqueous reagents. This method provides strong indications of the primary functional group present.[25][26]
Caption: Flowchart for systematic solubility classification.
Protocol: Qualitative Solubility Classification
This procedure systematically categorizes the compound based on its acid-base properties.[17][25][26]
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, it is water-soluble. For a carboxylic acid, this is expected.
-
5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. This compound is expected to be soluble.
-
5% NaHCO₃ Solubility: Add ~25 mg of the compound to 0.75 mL of 5% sodium bicarbonate solution. Shake vigorously. Carboxylic acids are typically strong enough acids to react with this weak base, releasing CO₂ gas and dissolving. This distinguishes them from most phenols. Solubility here classifies it as a strong organic acid (Class As).
-
5% HCl Solubility: If the compound were insoluble in NaOH, it would be tested in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine). This compound will be insoluble.
For this compound, the expected outcome is solubility in water, 5% NaOH, and 5% NaHCO₃, confirming the presence of a relatively strong carboxylic acid functional group.
Conclusion
While specific quantitative solubility data for this compound is not extensively cataloged, a comprehensive understanding of its likely behavior can be derived from fundamental physicochemical principles. Its structure, containing both a polar carboxylic acid and a less polar methylfuran ring, suggests high solubility in polar protic solvents and aqueous bases, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. The protocols provided in this guide for the shake-flask method and systematic classification offer robust, reliable frameworks for researchers to generate precise quantitative and qualitative solubility data. This enables informed decisions in solvent selection for chemical synthesis, purification, and the formulation of drug delivery systems.
References
- 1. 21984-93-0|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]
- 20. biorelevant.com [biorelevant.com]
- 21. enamine.net [enamine.net]
- 22. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. scielo.br [scielo.br]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 5-Methylfuran-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylfuran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, relies on the careful control and understanding of key chemical intermediates. This technical guide provides an in-depth analysis of the most prominent synthetic pathways to this compound, with a primary focus on the Feist-Benary furan synthesis. We will dissect the mechanistic underpinnings of this classical reaction, identify the pivotal intermediates, and provide detailed experimental protocols. Furthermore, an alternative rhodium-catalyzed approach will be discussed, offering a comparative perspective on the synthesis of this important furan derivative. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their work.
Introduction: The Significance of this compound
Furan derivatives are a cornerstone of heterocyclic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound possesses a unique substitution pattern that makes it a particularly attractive scaffold for molecular design. The presence of a carboxylic acid at the 3-position and a methyl group at the 5-position provides distinct points for functionalization, enabling the exploration of diverse chemical space in drug discovery and the tuning of electronic properties in materials science. A robust and well-understood synthetic route to this molecule is therefore of paramount importance.
The Feist-Benary Furan Synthesis: A Classic Approach to this compound
The Feist-Benary furan synthesis, a named reaction with a rich history in organic chemistry, stands as a primary and reliable method for constructing the furan ring of the target molecule.[1] This reaction class involves the base-catalyzed condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound.[2][3] For the synthesis of this compound, the key starting materials are chloroacetaldehyde and ethyl acetoacetate. The overall transformation proceeds via the formation of the ethyl ester, which is subsequently hydrolyzed.
Mechanistic Pathway and Key Intermediates
The Feist-Benary synthesis is a sequential process involving several key intermediates. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction commences with the deprotonation of the active methylene group of ethyl acetoacetate by a mild base, such as pyridine or triethylamine, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of chloroacetaldehyde in an aldol-type addition. This is followed by an intramolecular S(_N)2 reaction where the newly formed alkoxide displaces the chloride ion, leading to the formation of a cyclic hemiacetal. Subsequent dehydration of this intermediate under the reaction conditions yields the aromatic furan ring of ethyl 5-methylfuran-3-carboxylate .
The pivotal, albeit often transient, intermediates in this pathway are:
-
Ethyl 2-(1-hydroxy-2-chloroethyl)-3-oxobutanoate (Aldol Adduct): The initial product of the reaction between the enolate of ethyl acetoacetate and chloroacetaldehyde.
-
Ethyl 4-chloro-3-formyl-2-methyl-5-oxotetrahydrofuran-3-carboxylate (Cyclized Intermediate): Formed after the intramolecular cyclization.
-
Ethyl 5-methylfuran-3-carboxylate: The stable, isolable ester precursor to the final product.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound via the Feist-Benary synthesis.
Experimental Protocol: Synthesis of Ethyl 5-Methylfuran-3-carboxylate
This protocol is adapted from established procedures for the Feist-Benary synthesis.[2]
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethyl acetoacetate
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate (1.0 equivalent) and pyridine (1.2 equivalents).
-
Slowly add chloroacetaldehyde (1.0 equivalent) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-methylfuran-3-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester. Both acidic and basic conditions can be employed, though alkaline hydrolysis is often preferred to avoid potential polymerization of the furan ring under strong acidic conditions.
Materials:
-
Ethyl 5-methylfuran-3-carboxylate
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Dissolve ethyl 5-methylfuran-3-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the flask.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 2-3.
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
| Step | Product | Typical Yield | Purity |
| Feist-Benary Synthesis | Ethyl 5-methylfuran-3-carboxylate | 60-75% | >95% (after purification) |
| Hydrolysis | This compound | 85-95% | >98% |
Rhodium-Catalyzed Synthesis: An Alternative Pathway
An alternative and more modern approach to the synthesis of substituted furans involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with alkynes.[4] For the synthesis of ethyl 5-methylfuran-3-carboxylate, this would entail the reaction of ethyl diazoacetoacetate with propyne.
Mechanistic Overview and Key Intermediates
This catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetoacetate to form a rhodium-carbenoid intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with propyne to form a cyclopropene intermediate. Subsequent rearrangement of this strained ring system leads to the formation of the furan product.
The key intermediates in this pathway include:
-
Rhodium-Carbenoid Species: The catalytically active intermediate.
-
Substituted Cyclopropene: The initial product of the cycloaddition reaction.
Caption: Rhodium-catalyzed synthesis of ethyl 5-methylfuran-3-carboxylate.
While this method can be highly efficient and offers a different retrosynthetic approach, it requires the synthesis and handling of diazo compounds, which can be hazardous, and the use of a precious metal catalyst.
Conclusion
The synthesis of this compound is most reliably achieved through the Feist-Benary furan synthesis, with ethyl 5-methylfuran-3-carboxylate serving as a crucial and isolable intermediate. This classical approach offers a cost-effective and mechanistically well-understood pathway. The key to a successful synthesis lies in the careful execution of the initial condensation reaction to form the furan ring, followed by a controlled hydrolysis of the ester. The alternative rhodium-catalyzed route provides a valuable, albeit more specialized, method for accessing this important heterocyclic building block. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this compound into their synthetic endeavors.
References
The Genesis of a Bio-Inspired Scaffold: An In-depth Technical Guide to the Discovery and History of Furan Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of furan carboxylic acids, a class of heterocyclic compounds that have journeyed from a serendipitous 18th-century discovery to a cornerstone of modern medicinal chemistry and sustainable polymers. We will delve into the foundational experiments that first unveiled these molecules, trace the evolution of their synthesis from classical methods to contemporary biocatalysis, and illuminate their ever-expanding role in drug development. This guide is designed to provide researchers and drug development professionals with a deep understanding of the historical context, synthetic versatility, and therapeutic potential of furan carboxylic acids, thereby empowering future innovation.
The Dawn of Furan Chemistry: An Accidental Discovery
The story of furan carboxylic acids begins not with a targeted synthesis, but with an inquisitive experiment that predates the formal discovery of the parent furan ring itself. In 1780, the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele was investigating the properties of mucic acid, a sugar acid derivable from galactose.[1][2][3] Through the process of dry distillation, Scheele isolated a white crystalline substance which he named "pyromucic acid," a nod to its fiery origins from mucic acid.[1][2][3] This compound, now known as 2-furoic acid or furan-2-carboxylic acid, holds the distinction of being the first furan derivative ever to be described.[3][4]
It is a noteworthy historical point that the more widely recognized furfural was not reported until 1831 by Johann Wolfgang Döbereiner, and the parent furan molecule was first prepared by Heinrich Limpricht in 1870.[2][4][5][6][7] The name "furan" itself was later derived from the Latin word furfur, meaning bran, the source from which furfural was initially isolated.[1][4]
Historical Timeline of Key Furan Discoveries
Caption: Key milestones in the discovery of furan and its derivatives.
The Evolution of Synthesis: From Distillation to Biocatalysis
The synthetic routes to furan carboxylic acids have undergone a significant transformation from Scheele's initial thermal decomposition to highly efficient and green industrial processes.
Classical Synthetic Approaches
Scheele's Foundational Protocol: Dry Distillation of Mucic Acid
While the precise, step-by-step protocol from Scheele's 1780 experiment is not extensively documented in modern literature, the fundamental procedure involved the thermal decomposition of mucic acid.
-
Starting Material: Mucic acid (galactaric acid)
-
Apparatus: A distillation setup capable of withstanding high temperatures.
-
Procedure: Mucic acid is subjected to strong heating in the distillation apparatus. The heat induces a series of complex chemical transformations, including dehydration and decarboxylation, leading to the formation of 2-furoic acid, which is then collected as a crystalline sublimate.
The Cannizzaro Reaction: An Industrial Mainstay
For much of the 20th century, the industrial production of 2-furoic acid has been dominated by the Cannizzaro reaction of furfural.[1] This disproportionation reaction is carried out in an aqueous solution of a strong base, typically sodium hydroxide.
-
Reactants: Furfural, Sodium Hydroxide (NaOH)
-
Mechanism: In the presence of a strong base, one molecule of furfural is oxidized to 2-furoic acid (in its salt form), while another molecule is reduced to furfuryl alcohol.
-
Yield: The reaction inherently produces a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol, limiting the theoretical yield of the desired carboxylic acid to 50%.[1][8] Despite this limitation, the economic viability of this process is maintained due to the commercial value of both products.[1]
Cannizzaro Reaction of Furfural
Caption: The Cannizzaro reaction for the synthesis of 2-furoic acid.
Modern Synthetic Methodologies
In the pursuit of higher yields, milder reaction conditions, and more sustainable processes, a variety of modern synthetic methods have been developed.
Oxidative Methods
Direct oxidation of furfural or furfuryl alcohol offers a more atom-economical route to 2-furoic acid.[1] A range of oxidizing agents and catalytic systems have been explored.
Table 1: Comparison of Oxidative Methods for 2-Furoic Acid Synthesis
| Method/Catalyst | Starting Material | Oxidant | Key Advantages | Yield |
| Cuprous oxide-silver oxide | Furfural | Oxygen | High yield, uses oxygen as a green oxidant | ~90% |
| Gold-based catalysts | Furfural | Oxygen | Green conditions (water solvent, low temp/pressure) | 95%[9] |
| MnO2@CeO2 core-shell oxide | Furfural | Air | Highly recyclable catalyst | High |
Biocatalytic Synthesis
The use of microorganisms to catalyze the conversion of furfural to 2-furoic acid represents a significant advancement in green chemistry. This approach avoids the use of harsh reagents and can achieve very high selectivity and yield.
-
Nocardia corallina : This microorganism has been shown to produce 2-furoic acid with high yields of 98% from 2-furfuryl alcohol and 88% from 2-furfural.[1]
-
Pseudomonas putida : This bacterium can utilize 2-furoic acid as its sole source of carbon and energy.[1] It has also been engineered for the selective biosynthesis of furoic acid from furfural.[10][11][12] Research has shown that a molybdate transporter is involved in the oxidation of furfural in this organism.[10][11][12]
Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a highly valuable platform chemical, often touted as a bio-based replacement for terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[2] The synthesis of FDCA has been a major focus of research.
-
From 5-Hydroxymethylfurfural (HMF): The oxidation of HMF is a common route to FDCA. However, the stability of HMF in acidic media can be a challenge.[9]
-
From Furfural via 2-Furoic Acid: A two-step process involving the oxidation of furfural to 2-furoic acid, followed by carboxylation, has been developed.[9] The carboxylation of 2-furoic acid can be achieved using carbon dioxide with a mixture of molten cesium and potassium salts, with an overall yield of FDCA from furfural reaching 74%.[9] Another approach involves the catalytic carbonylation of 5-bromo-furoic acid in an aqueous solution with a palladium catalyst, achieving a 98% yield of FDCA.[13]
Furan Carboxylic Acids in Drug Development: A Scaffold of Therapeutic Potential
The furan carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules with specific biological activities.
Key Therapeutic Areas and Representative Drugs
Antimicrobial and Antiparasitic Agents
The furan ring is a key component in several nitrofuran antibiotics. The furoate moiety is also present in important antiparasitic drugs.
-
Nitrofurantoin and Furazolidone: These are nitrofuran antibiotics where the furan ring is crucial for their broad-spectrum antimicrobial activity.[14]
-
Diloxanide Furoate: An amebicide used for the treatment of intestinal infections.[14] It is on the World Health Organization's List of Essential Medicines.[1]
Anti-inflammatory Drugs
The furoate ester of corticosteroids can enhance the drug's potency and pharmacokinetic properties.
-
Mometasone Furoate: A potent corticosteroid where the furoate moiety enhances tissue penetration and metabolic stability.[14]
Cardiovascular Drugs
Derivatives of 2-furoic acid are used in the synthesis of alpha-1 blockers for the treatment of hypertension.
-
Prazosin and Terazosin: These drugs, used to treat high blood pressure and symptoms of an enlarged prostate, are synthesized using 2-furoic acid as an intermediate.[14][15]
Emerging Applications
Recent research has highlighted the potential of furan carboxylic acid derivatives in other therapeutic areas:
-
Antidiabetic Agents: Novel furan-2-carboxylic acid derivatives have shown promise in inhibiting gluconeogenesis, making them potential candidates for the treatment of type 2 diabetes.[16]
-
Anticancer Agents: Furopyridone derivatives synthesized from 3-furan-carboxylic acid have demonstrated potent cytotoxic activity against esophageal cancer cell lines.[17]
-
Fungicidal Agents: Derivatives of the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have shown significant antifungal activity against various plant pathogens.[18]
Furan Carboxylic Acid in Drug Scaffolds
Caption: Therapeutic areas impacted by furan carboxylic acid derivatives.
Physicochemical Properties and Metabolism
The physicochemical properties of furan carboxylic acids are key to their utility as both platform chemicals and pharmaceutical intermediates.
Table 2: Physicochemical Properties of 2-Furoic Acid
| Property | Value |
| Molecular Formula | C₅H₄O₃ |
| Molar Mass | 112.08 g/mol |
| Appearance | White to beige crystalline powder[1] |
| Melting Point | 128-132 °C[1] |
| Boiling Point | 230-232 °C[1] |
| Solubility in Water | 27.1 g/L |
| Acidity (pKa) | 3.12 at 25 °C[1] |
Metabolism
The metabolic fate of furan carboxylic acids is an important consideration in drug development. 2-furoic acid can be metabolized by certain microorganisms, such as Pseudomonas putida, which can use it as a carbon and energy source through aerobic degradation.[1] In the metabolism by Pseudomonas F2, 2-furoic acid is converted to 2-oxoglutarate.[19] The initial step in this pathway involves the formation of 2-furoyl-CoA, which requires ATP and CoA.[19]
Conclusion and Future Outlook
From its humble beginnings as "pyromucic acid" in the 18th century, the family of furan carboxylic acids has evolved into a class of molecules with profound industrial and pharmaceutical importance. The historical journey from thermal decomposition to sophisticated biocatalytic synthesis underscores the relentless pursuit of efficiency and sustainability in chemical manufacturing. In the realm of drug development, the furan carboxylic acid scaffold continues to prove its versatility, offering a robust platform for the design of novel therapeutics across a wide spectrum of diseases. As the principles of green chemistry and the demand for bio-based materials continue to gain momentum, the future of furan carboxylic acids as key building blocks for both sustainable polymers and life-saving medicines is exceptionally bright.
References
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. Furán – Wikipédia [hu.wikipedia.org]
- 6. Furan - Wikipedia, den frie encyklopædi [da.wikipedia.org]
- 7. Furan – Wikipedia [de.wikipedia.org]
- 8. WO2017158106A1 - Furoic acid preparation method - Google Patents [patents.google.com]
- 9. shokubai.org [shokubai.org]
- 10. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempoint.com [chempoint.com]
- 15. 2-Furoic acid-88-14-2 [ganeshremedies.com]
- 16. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 17. mdpi.com [mdpi.com]
- 18. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methylfuran-3-Carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Furans
5-Methylfuran-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis. The furan nucleus is a common motif in a wide array of natural products and pharmacologically active compounds. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 3-position makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making this compound a target of interest for synthetic chemists.
This guide provides a detailed protocol for a plausible and chemically sound two-step synthesis of this compound. The synthesis involves the initial formation of ethyl 5-methylfuran-3-carboxylate via a modified Feist-Benary furan synthesis, followed by the hydrolysis of the ester to yield the desired carboxylic acid. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound is approached in two main stages, as depicted in the workflow diagram below. The first stage is the construction of the furan ring with the desired substitution pattern using the Feist-Benary reaction. This classic method involves the condensation of an α-halo carbonyl compound with a β-dicarbonyl compound. The second stage is the straightforward hydrolysis of the resulting ethyl ester to the final carboxylic acid.
Application Notes & Protocols: Leveraging the 5-Methylfuran-3-Carboxylic Acid Scaffold in Modern Medicinal Chemistry
Introduction: The Furan Ring as a Privileged Scaffold
In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in the development of a multitude of therapeutic agents, owing to its unique electronic characteristics and its ability to serve as a versatile bioisostere for phenyl rings.[1][2] The substitution of a benzene ring with a furan moiety can alter steric and electronic profiles, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better bioavailability.[2] Furan derivatives have demonstrated an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide focuses on a specific, highly versatile building block: 5-methylfuran-3-carboxylic acid . This scaffold combines three key features for drug design:
-
The Furan Core: Provides the foundational aromatic system for interaction with biological targets.
-
The C5-Methyl Group: Introduces a lipophilic element that can enhance binding in hydrophobic pockets and potentially block metabolic pathways, improving the compound's pharmacokinetic profile.[5]
-
The C3-Carboxylic Acid: A critical functional handle. It can act as a hydrogen bond donor/acceptor to engage with target proteins or serve as a versatile point for chemical modification, allowing the creation of diverse libraries of esters, amides, and other derivatives.[5][6]
While research on the parent molecule itself is nascent, its incorporation into more complex structures has yielded compounds with significant therapeutic potential, particularly in oncology. This document provides a detailed exploration of its applications, complete with synthetic protocols and biological evaluation methodologies for researchers, scientists, and drug development professionals.
Part 1: The this compound Scaffold in Drug Design
Rationale for Application in Oncology: Targeting Kinase Signaling
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives tumor cell proliferation, survival, and metastasis. Consequently, it is a major target for cancer therapy.[7]
The this compound scaffold has been ingeniously integrated into novel quinazolinone-based molecules designed as potent EGFR inhibitors.[7] In these structures, the furan ring acts as a linker, precisely positioning the quinazolinone core within the ATP-binding site of the EGFR kinase domain. The carboxylic acid is derivatized, often as a thioether linkage, to connect to the quinazolinone pharmacophore. This strategic design leverages the furan's structural and electronic properties to optimize binding affinity and inhibitory potency.[7]
Logical Workflow: From Scaffold to Kinase Inhibitor
Caption: Drug discovery workflow using the this compound scaffold.
Potential in Antimicrobial & Anti-inflammatory Drug Discovery
The furan scaffold is prevalent in compounds exhibiting antimicrobial and anti-inflammatory properties.[4]
-
Antifungal/Antibacterial: Derivatives of furan-3-carboxylic acids have shown promise as antifungal agents.[8] The mechanism often involves disruption of fungal cell membranes or key metabolic enzymes. While specific data for this compound is limited, related structures like 5-(Hydroxymethyl)furan-3-carboxylic acid show notable antifungal activity, suggesting the core scaffold is amenable to this application.[9]
-
Anti-inflammatory: Furan derivatives can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines such as TNF-α.[4][10] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it interacts with the active site of COX enzymes. This suggests that derivatives of this compound are worthy of investigation as novel anti-inflammatory agents.
Part 2: Synthetic Protocols & Methodologies
The protocols below are presented with the Senior Application Scientist's perspective, emphasizing not just the steps but the causality and validation behind them.
Protocol 2.1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate
This protocol describes a robust method for converting the carboxylic acid into a diverse library of amides, a common strategy to improve cell permeability and modulate biological activity.
Rationale: Direct amide coupling can sometimes be inefficient. Conversion to a more reactive acyl chloride intermediate ensures a high-yielding reaction with a wide range of primary and secondary amines. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Scientist's Note: The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-methylfuran-3-carbonyl chloride. Proceed immediately to the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired amine (e.g., aniline, benzylamine) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Scientist's Note: The excess base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using TLC or LC-MS.
-
Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2.2: Synthesis of a 2-((5-Methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one Analog
This protocol is adapted from the literature and outlines the construction of a core structure relevant to EGFR inhibition.[7]
Synthetic Workflow Diagram
Caption: Synthetic route for a quinazolinone-furan conjugate.
Step-by-Step Methodology:
-
Reactant Preparation:
-
Synthesize or procure the starting materials: 2-mercapto-3-phenylquinazolin-4(3H)-one and a suitable electrophile such as 3-bromo-5-methylfuran (derived from this compound via functional group transformations).
-
-
Nucleophilic Substitution Reaction:
-
To a solution of 2-mercapto-3-phenylquinazolin-4(3H)-one (1.0 eq) in DMF (15 mL/mmol), add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add a solution of 3-bromo-5-methylfuran (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude solid under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography to yield the pure target compound.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the characteristic signals for both the quinazolinone and furan moieties are present.
-
Part 3: Biological Evaluation Protocols
A compound's therapeutic potential is meaningless without rigorous biological validation. The following protocols provide standardized methods for assessing the activity of newly synthesized derivatives.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
MTT Assay Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(Hydroxymethyl)furan-3-carboxylic acid | 246178-75-6 | WJA17875 [biosynth.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methylfuran-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Methylfuran-3-carboxylic acid (CAS: 21984-93-0) emerges as a particularly valuable building block, offering a unique combination of functionalities: an aromatic furan core, a nucleophilic-directing methyl group, and a versatile carboxylic acid handle.[3] This strategic arrangement allows for diverse chemical transformations, making it an ideal starting point for the synthesis of complex molecules in drug discovery and agrochemical development.[4]
This guide provides an in-depth exploration of this compound's synthetic utility, detailing field-proven protocols for its key transformations and explaining the chemical principles that underpin these methodologies.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 21984-93-0[5][6] |
| Molecular Formula | C₆H₆O₃[3][5][7] |
| Molecular Weight | 126.11 g/mol [5][8] |
| Structure | A furan ring with a methyl group at C5 and a carboxylic acid at C3.[3] |
Core Synthetic Transformations & Applications
The true power of this compound as a building block lies in its capacity for diversification. The carboxylic acid group serves as a primary anchor for derivatization, while the furan ring offers potential for further functionalization.
Figure 1: Key synthetic pathways originating from this compound.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11] Therefore, activation of the carboxylic acid is paramount. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Mechanism of Action: Carbodiimide and Uronium Salt Activation
Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts like HATU function by creating a highly reactive acyl-intermediate. This intermediate is then readily displaced by the amine nucleophile to form the thermodynamically stable amide bond. Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to form an active ester, which can improve yields and suppress side reactions like racemization.[9][10]
Figure 2: Generalized workflow for amide bond formation via an activated intermediate.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, and desired reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC | NHS or HOBt | None (or mild base) | DCM, DMF, Water[10] | Water-soluble byproducts, good for aqueous media. | Racemization, formation of N-acylurea. |
| DCC | HOBt | None (or mild base) | DCM, THF | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble. |
| HATU | None | DIPEA, TEA | DMF, NMP | Fast reaction times, low racemization, high yields.[11] | Can be expensive. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Good for sterically hindered substrates. | Byproducts can be difficult to remove. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU, a highly efficient uronium-based coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the cooled, stirring mixture. The causality here is crucial: the base deprotonates the carboxylic acid and neutralizes the HCl byproduct, driving the reaction forward.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt byproduct from HATU.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Esterification: Accessing Another Class of Derivatives
Esterification is a fundamental transformation for converting carboxylic acids into esters, which are valuable intermediates and can possess distinct biological properties. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a classic and cost-effective method.[12]
Mechanism and Equilibrium Considerations
The Fischer esterification is an equilibrium-controlled process.[12] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated to form the ester.
To drive the equilibrium towards the product side, one of two strategies is typically employed:
-
Use of a large excess of the alcohol reactant.
-
Removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[13]
Protocol 2: Acid-Catalyzed Esterification (Fischer Esterification)
This protocol details the synthesis of an ester, for example, ethyl 5-methylfuran-3-carboxylate, from this compound.
Materials:
-
This compound (1.0 eq)
-
Ethanol (can be used as solvent, >10 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-16 hours. The reaction should be monitored by TLC to track the disappearance of the carboxylic acid. For larger esters, longer reaction times may be necessary.[13][14]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the excess ethanol.
-
Work-up: Dilute the residue with diethyl ether or ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any remaining carboxylic acid. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The resulting ester can often be of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or flash column chromatography.
Advanced Transformations: Decarboxylation and Ring Oxidation
Beyond derivatization of the carboxylic acid, the this compound scaffold can undergo further transformations.
Decarboxylation
Decarboxylation of heterocyclic carboxylic acids can be a useful method for generating the parent heterocycle.[15] For furan carboxylic acids, this reaction can be facilitated by heating, sometimes in the presence of a catalyst. The decarboxylation of furan-2-carboxylic acid is known to proceed via an ipso-substitution pathway.[16] While specific, high-yield protocols for this compound are not extensively documented in introductory literature, thermal or copper-catalyzed methods are logical starting points for investigation. The Krapcho decarboxylation is another powerful method, though it is typically applied to esters with an α-electron-withdrawing group.[17]
Furan Ring Oxidation
The furan ring, being an electron-rich aromatic system, is susceptible to oxidation.[3] Under controlled conditions with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), the furan ring can be oxidized, potentially leading to ring-opened dicarbonyl compounds or other complex structures.[3][18] This oxidative cleavage can serve as a strategic step to convert the furan moiety into a linear aliphatic chain with defined stereochemistry, a valuable transformation in natural product synthesis.[18] Researchers should be aware that the furan ring can also be metabolized in vivo to reactive γ-ketoenal intermediates.[19]
Conclusion
This compound stands out as a high-potential, versatile building block for synthetic chemistry. Its readily modifiable carboxylic acid group provides a reliable handle for constructing amide and ester libraries, which are foundational in the search for new pharmaceuticals and agrochemicals. Furthermore, the inherent reactivity of the furan ring itself opens avenues for more complex molecular architectures through decarboxylation or oxidative transformations. The protocols and insights provided herein serve as a robust starting point for researchers looking to leverage the unique chemical attributes of this valuable furan derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy this compound (EVT-315127) | 21984-93-0 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]
- 6. 21984-93-0|this compound|BLD Pharm [bldpharm.com]
- 7. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 8. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Decarboxylation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Methylfuran-3-carboxylic Acid for Robust GC-MS Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of 5-methylfuran-3-carboxylic acid for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this analyte is challenging, leading to poor peak shape and low sensitivity. This document details two effective derivatization strategies: silylation to form a trimethylsilyl (TMS) ester and a mild esterification method to produce a methyl ester. The chemical principles, step-by-step protocols, and critical considerations for each method are presented to enable researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a heterocyclic organic compound of interest in various fields, including flavor chemistry, pharmaceutical development, and as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar analytes like this compound is often hindered by their low volatility and propensity for strong interactions with the stationary phase of the GC column. These interactions can result in broad, tailing peaks, poor resolution, and inaccurate quantification.
Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile functional group. This transformation is essential for successful GC-MS analysis and offers several key advantages:
-
Increased Volatility: By replacing the active hydrogen of the carboxylic acid group, intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's vapor pressure.
-
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.
-
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
This guide focuses on two primary derivatization approaches for this compound: silylation and esterification. The choice between these methods depends on the specific analytical requirements, available reagents, and potential interactions with the sample matrix.
Derivatization Strategies for this compound
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a widely used and robust derivatization technique for compounds containing active hydrogens, such as carboxylic acids. The process involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, -Si(CH₃)₃. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and powerful silylating reagent that reacts readily with carboxylic acids to form TMS esters. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered compounds.
The reaction with BSTFA is efficient and produces volatile by-products that typically do not interfere with the chromatographic analysis.[1][2]
Mechanism of Silylation with BSTFA:
References
Application Notes and Protocols for the Quantification of 5-Methylfuran-3-Carboxylic Acid in Biological Samples
Introduction: The Analytical Imperative for 5-Methylfuran-3-Carboxylic Acid
This compound (5-MFCA) is a furan derivative of emerging interest in biomedical and toxicological research. As a potential metabolite of various dietary components and xenobiotics, its quantification in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential physiological or pathological significance. The inherent challenges in analyzing small, polar, and potentially reactive molecules like 5-MFCA within complex biological samples necessitate robust, sensitive, and specific analytical methodologies.
This comprehensive guide provides detailed application notes and protocols for the quantification of 5-MFCA in biological samples. We will explore two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of bioanalysis and are designed to meet the rigorous standards of method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA)[1][2][3]. The rationale behind each step is elucidated to provide researchers with the expertise to not only implement but also adapt these protocols to their specific needs.
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert 5-MFCA into a more volatile and thermally stable derivative suitable for GC analysis. This method is particularly advantageous for its high chromatographic resolution and the extensive spectral libraries available for compound identification.
Rationale for Derivatization
The carboxylic acid functional group in 5-MFCA makes it polar and prone to thermal degradation at the high temperatures used in GC injectors and columns. Derivatization, typically through esterification, replaces the acidic proton with an alkyl group (e.g., methyl or ethyl ester). This transformation significantly increases the volatility and thermal stability of the analyte, leading to improved peak shape, sensitivity, and reproducibility.
Experimental Workflow: GC-MS
Caption: Workflow for 5-MFCA quantification by GC-MS.
Detailed Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of biological sample (plasma or urine), add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar carboxylic acid not present in the sample, such as 3-furoic acid, or a stable isotope-labeled 5-MFCA).
-
Acidify the sample to a pH of ~2-3 by adding 20 µL of 1M HCl. This ensures that the carboxylic acid is in its protonated form, enhancing its extraction into an organic solvent.
-
Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: Esterification
-
To the dried extract, add 100 µL of 3N hydrochloric acid in n-butanol.[4]
-
Cap the vial tightly and heat at 65°C for 15 minutes to form the butyl ester of 5-MFCA.[4]
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column is recommended for good separation of furan derivatives.[5][6][7]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the butyl ester of 5-MFCA and the derivatized internal standard.
Method Validation Parameters (GC-MS)
A summary of typical performance characteristics to be validated according to FDA guidelines[1][8][9].
| Parameter | Specification | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% (Intra- and Inter-day) | Demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% of nominal value | Shows how close the measured value is to the true value. |
| Recovery (%) | Consistent and reproducible | Assesses the efficiency of the extraction process. |
| Matrix Effect | Assessed and minimized | Evaluates the influence of co-eluting matrix components on analyte ionization. |
| Stability | Freeze-thaw, bench-top, long-term | Ensures the analyte is stable during sample handling, processing, and storage. |
Method 2: Direct Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and high-throughput capabilities. For a polar compound like 5-MFCA, LC-MS/MS offers the advantage of direct analysis without the need for derivatization, although sample cleanup is still essential.
Rationale for LC-MS/MS
This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. By using electrospray ionization (ESI), polar molecules like carboxylic acids can be readily ionized directly from the liquid phase.[10][11] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.
Experimental Workflow: LC-MS/MS
Caption: Workflow for 5-MFCA quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (ideally, a stable isotope-labeled 5-MFCA, e.g., with ¹³C or ²H).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. Acetonitrile is often effective for protein removal.[12]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: A C18 column such as Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) is a good starting point for retaining the analyte.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
MRM Transitions: These must be optimized by direct infusion of a 5-MFCA standard. A hypothetical transition would be:
-
5-MFCA: Q1: 125.1 m/z → Q3: 81.1 m/z ([M-H]⁻ → [M-H-CO₂]⁻)
-
Internal Standard (IS): Determined based on its structure.
-
Method Validation Parameters (LC-MS/MS)
The same rigorous validation parameters as outlined for the GC-MS method are required to ensure the reliability of the LC-MS/MS data.
| Parameter | Specification | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |
| LLOQ | Signal-to-Noise Ratio > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% (Intra- and Inter-day) | Demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% of nominal value | Shows how close the measured value is to the true value. |
| Matrix Effect | Assessed and minimized | Evaluates the influence of co-eluting matrix components on analyte ionization. |
| Stability | Freeze-thaw, bench-top, long-term | Ensures the analyte is stable during sample handling, processing, and storage. |
Conclusion and Method Selection
Both GC-MS and LC-MS/MS offer viable pathways for the robust quantification of this compound in biological samples.
-
GC-MS is a cost-effective and highly robust method, but it requires a derivatization step which can add time and potential variability to the sample preparation process.
-
LC-MS/MS provides higher sensitivity and throughput, with a simpler sample preparation protocol (typically not requiring derivatization). It is generally the preferred method in modern bioanalytical laboratories, especially for polar analytes.
The choice between these methods will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Regardless of the chosen platform, a thorough method validation in accordance with regulatory guidelines is paramount to ensure the generation of reliable and defensible data.[1][8]
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Kinetics of 5-Methylfuran-3-Carboxylic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Furan Esters and Their Kinetic Understanding
Furan derivatives, readily accessible from biomass, are pivotal platform chemicals in the synthesis of pharmaceuticals, polymers, and biofuels.[1][2] Among these, esters of 5-methylfuran-3-carboxylic acid are of growing interest due to their potential applications as flavor agents, specialty monomers, and precursors for pharmacologically active molecules. The efficient synthesis of these esters hinges on a thorough understanding of the esterification reaction kinetics. This application note provides a comprehensive guide to studying the reaction kinetics of the esterification of this compound, offering both theoretical insights and detailed experimental protocols. A deep dive into the kinetics not only enables process optimization for yield and efficiency but also provides fundamental data for reactor design and scale-up.[3][4]
The esterification of a carboxylic acid with an alcohol is a reversible reaction, typically catalyzed by an acid.[5][6] The reaction rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of the reactants.[6][7] Kinetic modeling of this process allows for the determination of crucial parameters such as the reaction rate constant, activation energy, and the Arrhenius pre-exponential factor, which are essential for predicting reaction behavior under various conditions.[8][9]
Part 1: Theoretical Framework of Acid-Catalyzed Esterification
The Fischer-Speier esterification is the most common method for this transformation, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a solid acid catalyst.[5][10]
Reaction Mechanism
The generally accepted mechanism for acid-catalyzed esterification proceeds through several reversible steps.[11][12]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[11]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[12]
Recent studies based on density functional theory (DFT) calculations suggest that the protonation of the carboxylic acid's hydroxyl-oxygen generates a highly active acylium ion, which is the rate-controlling step.[13] This acylium ion then reacts with two alcohol molecules in a trimolecular reaction to form the neutral product.[13]
Kinetic Models
The esterification reaction can often be modeled as a pseudo-homogeneous irreversible or a pseudo-homogeneous first-order irreversible process, especially when one reactant (typically the alcohol) is used in large excess.[8] The rate law for a second-order reversible reaction is given by:
r = k₁[RCOOH][R'OH] - k₋₁[RCOOR'][H₂O]
Where:
-
r is the rate of reaction
-
k₁ is the forward reaction rate constant
-
k₋₁ is the reverse reaction rate constant
-
[RCOOH], [R'OH], [RCOOR'], and [H₂O] are the concentrations of the carboxylic acid, alcohol, ester, and water, respectively.
When the alcohol is in large excess, its concentration can be considered constant, and the reaction can be treated as pseudo-first-order with respect to the carboxylic acid.
Part 2: Experimental Design and Protocols
A successful kinetic study requires careful experimental design to ensure the collection of accurate and reproducible data.
Materials and Equipment
-
Reactants: this compound (≥98% purity), Alcohol (e.g., methanol, ethanol, anhydrous, ≥99.5% purity)
-
Catalyst: Sulfuric acid (95-98%), or a solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia).[14][15][16]
-
Solvent (optional): An inert solvent like 1,4-dioxane can be used to ensure homogeneity.[17]
-
Quenching Agent: Ice-cold saturated sodium bicarbonate solution.
-
Extraction Solvent: Diethyl ether or ethyl acetate.
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.
-
Analytical Standards: Pure samples of the ester product for calibration.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature controller, condenser, sampling syringe, vials, gas chromatograph (GC) with a flame ionization detector (FID) or a high-performance liquid chromatograph (HPLC) with a UV or diode-array detector (DAD).[18][19]
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of esterification.
Detailed Protocol: Homogeneous Catalysis
-
Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a temperature probe. Circulate a heat transfer fluid through the jacket to maintain the desired reaction temperature (e.g., 50-70 °C).
-
Charging Reactants: Charge the reactor with a known amount of this compound and a significant molar excess of the alcohol (e.g., a 10:1 to 50:1 molar ratio of alcohol to acid).[7][20] Allow the mixture to reach the set temperature.
-
Initiating the Reaction: Once the temperature is stable, add a pre-determined amount of the acid catalyst (e.g., 1-2 wt% of the total reactants for H₂SO₄) to the reactor.[8][14] This marks the start of the reaction (t=0).
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Sample Preparation for Analysis: Add a known amount of an internal standard (e.g., dodecane for GC analysis) and an extraction solvent (e.g., diethyl ether). Shake vigorously and allow the layers to separate. Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Analytical Method: Analyze the prepared samples using GC-FID or HPLC-DAD.[18][21] A suitable GC column for this analysis would be a polar capillary column (e.g., DB-WAX or FFAP). For HPLC, a C18 column with a mobile phase of acetonitrile and water is commonly used.[19]
-
Data Collection: Record the peak areas of the carboxylic acid, ester, and the internal standard at each time point.
Considerations for Heterogeneous Catalysis
When using a solid acid catalyst, the protocol is similar, but with a few key differences:
-
Catalyst Activation: The solid catalyst may need to be activated (e.g., by heating under vacuum) before use to remove adsorbed water.
-
Mass Transfer Limitations: Ensure that the stirring speed is sufficient to overcome external mass transfer limitations. This can be verified by conducting experiments at different stirring speeds; the reaction rate should be independent of the stirring speed if mass transfer is not the limiting step.
-
Catalyst Separation: After the reaction, the catalyst can be easily separated by filtration. This is a major advantage of heterogeneous catalysis, as it simplifies product purification and allows for catalyst recycling.[3][15]
Part 3: Data Analysis and Interpretation
Calculating Concentration and Conversion
Using the calibration curves for the reactant and product, convert the peak areas obtained from the GC or HPLC analysis into concentrations. The conversion of this compound (Xₐ) at any given time can be calculated as:
Xₐ = (Cₐ₀ - Cₐ) / Cₐ₀
Where:
-
Cₐ₀ is the initial concentration of the carboxylic acid
-
Cₐ is the concentration of the carboxylic acid at time t
Determining the Rate Constant
For a pseudo-first-order reaction, the integrated rate law is:
ln(1 - Xₐ) = -k't
Where k' is the pseudo-first-order rate constant. A plot of ln(1 - Xₐ) versus time (t) should yield a straight line with a slope of -k'.
Arrhenius Equation and Activation Energy
To determine the activation energy (Eₐ) and the pre-exponential factor (A), conduct the experiments at different temperatures (e.g., 50, 60, and 70 °C). The relationship between the rate constant and temperature is described by the Arrhenius equation:
k = A * exp(-Eₐ / RT)
Taking the natural logarithm of both sides gives:
ln(k) = ln(A) - Eₐ / RT
A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) will give a straight line with a slope of -Eₐ/R and an intercept of ln(A), where R is the ideal gas constant.
Sample Data Presentation
Table 1: Kinetic Data for the Esterification of this compound with Ethanol at 60 °C
| Time (min) | Concentration of Acid (mol/L) | Conversion (Xₐ) | ln(1 - Xₐ) |
| 0 | 0.500 | 0.000 | 0.000 |
| 10 | 0.405 | 0.190 | -0.211 |
| 20 | 0.328 | 0.344 | -0.422 |
| 30 | 0.265 | 0.470 | -0.635 |
| 60 | 0.150 | 0.700 | -1.204 |
| 90 | 0.085 | 0.830 | -1.772 |
| 120 | 0.048 | 0.904 | -2.343 |
Table 2: Arrhenius Parameters for the Esterification Reaction
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k' (min⁻¹) | ln(k') |
| 50 | 323.15 | 0.00309 | 0.0125 | -4.382 |
| 60 | 333.15 | 0.00300 | 0.0198 | -3.922 |
| 70 | 343.15 | 0.00291 | 0.0305 | -3.490 |
From the Arrhenius plot, the activation energy and pre-exponential factor can be calculated. For example, an activation energy of around 35-50 kJ/mol is typical for this type of reaction.[16][22]
Part 4: Advanced Considerations and Best Practices
-
Choice of Catalyst: While homogeneous catalysts like H₂SO₄ are highly active, they pose challenges in separation and can cause corrosion.[3] Heterogeneous catalysts are often preferred for their ease of separation and reusability, aligning with green chemistry principles.[23]
-
Equilibrium Limitations: To drive the reaction towards the product side, either use a large excess of one reactant (usually the alcohol) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[5][10]
-
Analytical Method Validation: It is crucial to validate the analytical method for linearity, accuracy, and precision to ensure the reliability of the kinetic data.[19] This involves preparing calibration standards and performing recovery studies.
-
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sulfuric acid is highly corrosive and should be handled with extreme care.
Conclusion
This application note provides a robust framework for investigating the reaction kinetics of the esterification of this compound. By combining a sound theoretical understanding with meticulous experimental execution and data analysis, researchers can gain valuable insights into the reaction mechanism and determine key kinetic parameters. This knowledge is indispensable for the efficient synthesis of valuable furan-based esters, facilitating process development, optimization, and scale-up in both academic and industrial settings.
References
- 1. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 12. m.youtube.com [m.youtube.com]
- 13. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation - INPRESSCO [inpressco.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Conversion of Biomass to 5-Methylfuran-3-Carboxylic Acid
Abstract
5-Methylfuran-3-carboxylic acid represents a valuable, yet underexplored, platform chemical derivable from renewable biomass resources. Its unique substitution pattern—a methyl group at the 5-position and a carboxylic acid at the 3-position—offers significant potential for the synthesis of novel polymers, pharmaceuticals, and specialty chemicals. However, the direct catalytic conversion of common biomass-derived furans, such as furfural or 5-hydroxymethylfurfural (HMF), into this specific molecule is not yet established. This comprehensive guide outlines a proposed multi-step catalytic pathway for the synthesis of this compound, starting from the readily available biomass-derived platform molecule, 2-methylfuran. This document provides detailed, step-by-step protocols, explains the causality behind experimental choices, and is intended for researchers, chemists, and drug development professionals working in the field of sustainable chemistry and biorefining.
Introduction: The Significance and Challenge of this compound
The transition from a fossil-fuel-based economy to one founded on renewable resources is a paramount challenge of the 21st century. Lignocellulosic biomass is an abundant and non-edible feedstock that can be catalytically transformed into a variety of platform chemicals.[1][2] Among these, furanic compounds are of particular interest due to their versatile chemical functionalities. While significant research has focused on the production and upgrading of furfural, HMF, 2,5-furandicarboxylic acid (FDCA), and 2,5-dimethylfuran (DMF), other substituted furans remain less explored.
This compound is a promising target molecule. The carboxylic acid functionality provides a handle for polymerization and other chemical transformations, while the methyl group at the 5-position, derivable from C6 sugars, enhances the molecule's stability and hydrophobicity compared to HMF. The challenge in its synthesis lies in achieving the desired regioselectivity on the furan ring. Electrophilic substitution on biomass-derived 2-methylfuran preferentially occurs at the electron-rich C5 position. Therefore, a direct catalytic carboxylation at the C3 position is highly challenging.
This guide proposes a rational, multi-step synthetic strategy to overcome this challenge, leveraging established catalytic transformations and providing detailed protocols for each step. The proposed pathway begins with the production of 2-methylfuran from biomass, followed by a sequence of protection, directed functionalization, and deprotection steps to achieve the desired this compound.
Proposed Overall Synthetic Pathway
The proposed pathway for the synthesis of this compound from biomass-derived furfural is illustrated below. This strategy is designed to control the regioselectivity of the carboxylation step by temporarily blocking the more reactive C5 position of the 2-methylfuran intermediate.
Figure 1: Proposed multi-step catalytic pathway from biomass to this compound.
Part I: Synthesis of the Starting Material - 2-Methylfuran from Biomass
Theoretical Background
The starting point for our proposed synthesis is 2-methylfuran. This compound is readily produced from furfural, a primary chemical derived from the acid-catalyzed dehydration of C5 sugars (xylose) present in the hemicellulose fraction of lignocellulosic biomass.[3][4] The conversion of furfural to 2-methylfuran is typically achieved through catalytic hydrodeoxygenation, where the aldehyde group is reduced, and the furan ring is preserved.
Experimental Protocol: Catalytic Hydrogenolysis of Furfural
This protocol is adapted from established literature procedures for the selective hydrodeoxygenation of furfural.
Materials:
-
Furfural (freshly distilled)
-
2-Propanol (solvent)
-
5% Pd/C catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
In a glass liner for the autoclave, dissolve 10 g of freshly distilled furfural in 100 mL of 2-propanol.
-
Add 0.5 g of 5% Pd/C catalyst to the solution.
-
Place the glass liner into the high-pressure autoclave.
-
Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 20 bar.
-
Begin stirring and heat the reactor to 150°C.
-
Maintain the reaction at 150°C and 20 bar for 4-6 hours, monitoring the pressure drop to gauge hydrogen consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution contains 2-methylfuran. The product can be purified by distillation.
Expected Outcome:
-
High conversion of furfural (>95%) with high selectivity to 2-methylfuran (>90%).
Part II: Proposed Synthesis of this compound
This part details the core of the proposed synthesis, involving a three-step sequence of protection, carboxylation, and deprotection.
Step 1: Protection of the 5-Position of 2-Methylfuran
Causality: The C5 position of 2-methylfuran is the most susceptible to electrophilic attack. To achieve carboxylation at the C3 position, the C5 position must be temporarily blocked with a protecting group. A silyl group, such as triisopropylsilyl (TIPS), is a suitable choice due to its bulkiness and relative stability under the conditions of the subsequent lithiation step, as well as its straightforward removal.
Protocol: Silylation of 2-Methylfuran
Materials:
-
2-Methylfuran
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropylsilyl chloride (TIPSCl)
-
Schlenk line and oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add 5 g of 2-methylfuran to 100 mL of dry THF and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise via the dropping funnel. The solution will typically turn a yellowish color, indicating the formation of the furyl lithium species at the 5-position. Stir for 1 hour at -78°C.
-
Add 1.1 equivalents of TIPSCl dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-5-(triisopropylsilyl)furan.
Step 2: Directed Lithiation and Carboxylation at the 3-Position
Causality: With the 5-position blocked, the next most acidic proton on the furan ring is at the 3-position. Treatment with a strong base like n-BuLi will selectively deprotonate this position, creating a nucleophilic center that can then react with carbon dioxide (in the form of dry ice) to form the carboxylate salt.
Protocol: Carboxylation of 2-Methyl-5-(triisopropylsilyl)furan
Materials:
-
2-Methyl-5-(triisopropylsilyl)furan
-
Dry THF
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
Procedure:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the silylated furan from the previous step in dry THF.
-
Cool the solution to -78°C.
-
Slowly add 1.1 equivalents of n-BuLi and stir for 2 hours at this temperature.
-
In a separate flask, crush a generous excess of dry ice.
-
Carefully transfer the furyl lithium solution via cannula onto the crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Once the excess CO2 has sublimated, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-5-(triisopropylsilyl)furan-3-carboxylic acid.
Step 3: Deprotection to Yield this compound
Causality: The final step involves the removal of the silyl protecting group to yield the target molecule. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-carbon bonds.
Protocol: Desilylation
Materials:
-
Crude 2-methyl-5-(triisopropylsilyl)furan-3-carboxylic acid
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
THF
Procedure:
-
Dissolve the crude protected carboxylic acid in THF.
-
Add 1.2 equivalents of the TBAF solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography.
Data Summary and Expected Results
The following table summarizes the proposed reaction steps and provides target values based on typical yields for analogous reactions found in the chemical literature.
| Step | Reaction | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Target Yield (%) |
| I | Hydrogenolysis | Furfural | 5% Pd/C, H₂ | 2-Propanol | 150 | 4-6 | >90 |
| II.1 | Silylation | 2-Methylfuran | n-BuLi, TIPSCl | THF | -78 to RT | 12 | 80-90 |
| II.2 | Carboxylation | 2-Methyl-5-(TIPS)furan | n-BuLi, CO₂ | THF | -78 to RT | 4 | 70-85 |
| II.3 | Desilylation | 2-Methyl-5-(TIPS)furan-3-carboxylic acid | TBAF | THF | RT | 2-4 | >90 |
Conclusion and Future Outlook
This application note details a plausible, albeit multi-step, synthetic pathway for the production of this compound from biomass-derived 2-methylfuran. While a direct catalytic conversion remains a significant challenge, the proposed sequence of protection, directed lithiation/carboxylation, and deprotection offers a rational approach for accessing this valuable platform molecule. The protocols provided are based on well-established chemical transformations and are intended to serve as a robust starting point for researchers in the field.
Future research should focus on the development of novel catalytic systems that can achieve direct and regioselective C-H carboxylation of substituted furans. Such a breakthrough would significantly improve the atom economy and process efficiency, making the production of this compound and other uniquely substituted bio-based chemicals more economically viable.
References
A-Z Guide to HPLC Method Development for Furan Carboxylic Acids
Abstract: This comprehensive guide provides a detailed protocol and in-depth scientific rationale for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of furan carboxylic acids. This class of compounds, including key analytes like 2-Furoic Acid, 5-Hydroxymethyl-2-furoic acid (HMFA), and 2,5-Furandicarboxylic acid (FDCA), is of significant interest in drug development, food science, and renewable materials research. This document offers field-proven insights into critical methodological choices, from stationary and mobile phase selection to sample preparation and method validation, ensuring scientifically sound and reproducible results for researchers and industry professionals.
Introduction: The Analytical Importance of Furan Carboxylic Acids
Furan carboxylic acids are a class of heterocyclic organic compounds that have garnered significant attention across various scientific disciplines. 2,5-Furandicarboxylic acid (FDCA), for instance, is a bio-based platform chemical identified by the US Department of Energy as a key renewable substitute for petroleum-derived terephthalic acid in the production of polyesters like PEF (polyethylene furanoate).[1][2] 2-Furoic acid is widely used as a preservative and flavoring agent in food products and serves as a synthetic precursor.[3][4] Its metabolite, 5-hydroxymethyl-2-furoic acid (HMFA), is also a compound of interest in metabolic studies.[5][6] Given their prevalence and importance, the development of reliable and accurate analytical methods is paramount for quality control, metabolic profiling, and purity assessment.
This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method, a technique ideally suited for these moderately polar analytes. We will explore the causal relationships behind each experimental parameter, providing a self-validating framework for robust method development.
Foundational Principles: Analyte Properties and Chromatographic Theory
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. For furan carboxylic acids, the most critical parameter is the acidity, governed by the pKa of the carboxylic acid group(s).
| Compound | Structure | pKa (strongest acidic) |
| 2-Furoic Acid | C₅H₄O₃ | ~3.12[7] |
| 5-Hydroxymethyl-2-furoic acid (HMFA) | C₆H₆O₄ | ~3.11[8] |
| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | ~2.28[1][9] |
The low pKa values indicate that these are relatively strong organic acids. In reversed-phase chromatography, analyte retention is driven by hydrophobic interactions with the non-polar stationary phase.[10] The ionization state of an analyte dramatically affects its polarity and, consequently, its retention.[11][12]
-
At a pH well below the pKa (>2 pH units): The carboxylic acid group is fully protonated (-COOH), making the molecule less polar and more hydrophobic. This results in stronger retention on a reversed-phase column.[11][12]
-
At a pH near the pKa: The molecule exists in an equilibrium between its protonated and deprotonated forms, which can lead to poor peak shape (e.g., splitting or broad peaks).[13][14]
-
At a pH well above the pKa (>2 pH units): The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized and highly polar. This leads to reduced retention, and the analytes may elute in or near the solvent front.[12]
Therefore, controlling the mobile phase pH is the single most critical factor for achieving good chromatography for these compounds. To ensure the analytes are in a single, non-ionized form for maximum retention and sharp peaks, the mobile phase pH should be buffered to a value of approximately 2.5-3.0.[15]
Systematic Method Development Workflow
The development of a robust HPLC method is an iterative process of selection and optimization. The following workflow provides a logical pathway from initial conditions to a finalized, validated method.
Caption: HPLC Method Development Workflow.
Column Selection
For moderately polar acidic compounds like furan carboxylic acids, a standard C18 (L1) column is the recommended starting point.[16] These columns provide a good balance of hydrophobic retention and are widely available.
-
Expert Insight: Choose a modern, high-purity, end-capped silica C18 column. This minimizes silanol interactions, which can cause peak tailing with acidic compounds. For analytes that are still poorly retained on a standard C18, consider a column with a polar-embedded phase or a phenyl-hexyl phase, which can offer alternative selectivity.[10][17]
Mobile Phase Selection
Aqueous Component (Mobile Phase A): As established, a buffered mobile phase is essential. A phosphate or formate buffer at a pH of 2.5 is an excellent choice. Phosphoric acid itself can be used to adjust the pH of water for a simple, effective mobile phase.[18][19]
-
Trustworthiness: Always measure the pH of the aqueous component before mixing it with the organic modifier. This ensures accurate and reproducible pH control.[15] Using a buffer provides robustness against small variations in preparation, making the method more reliable.[15]
Organic Modifier (Mobile Phase B): Acetonitrile and methanol are the two most common organic solvents for reversed-phase HPLC.[20][21][22]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for Furan Carboxylic Acids |
| Elution Strength | Generally higher[21] | Generally lower[22] | ACN can lead to faster analyses. |
| UV Cutoff | ~190 nm[23] | ~205 nm[23] | ACN is superior for low-UV detection, which is relevant for these analytes. |
| Viscosity/Pressure | Lower backpressure[20] | Higher backpressure[21] | ACN allows for higher flow rates, especially in UHPLC systems. |
| Selectivity | Aprotic, strong dipole[21] | Protic, H-bonding[21] | Can provide different elution orders; worth testing if co-elution is an issue.[22] |
Recommendation: Start with Acetonitrile due to its lower UV cutoff and lower system backpressure.[21]
Detection
A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Furan rings exhibit strong UV absorbance. A primary monitoring wavelength of 210 nm is effective for detecting a broad range of organic acids and furans.[24] A second wavelength, around 254-265 nm , can also be monitored as this is where the furan ring system has a characteristic absorbance maximum. A DAD allows for the simultaneous acquisition of spectra across a range, which is invaluable for assessing peak purity.[25]
Experimental Protocol: Quantitation of Furan Carboxylic Acids
This protocol provides a starting point for the analysis of 2-Furoic Acid, HMFA, and FDCA. It should be optimized and validated for your specific application and instrumentation.
Materials and Reagents
-
Analytes: 2-Furoic Acid (≥98%), 5-Hydroxymethyl-2-furoic acid (≥98%), 2,5-Furandicarboxylic acid (≥98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Phosphoric Acid (85%, ACS Grade)
Instrument and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase A | Water with Phosphoric Acid, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 210 nm & 265 nm |
Preparation of Solutions
-
Mobile Phase A: Add ~0.5 mL of 85% Phosphoric Acid to 1 L of deionized water. Adjust with dropwise addition of acid until the pH is 2.5 ± 0.05. Filter and degas.
-
Stock Standards (1000 µg/mL): Accurately weigh 10 mg of each furan carboxylic acid standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with a 50:50 mixture of Methanol:Water.
-
Working Standards: Prepare a mixed working standard solution by appropriate serial dilutions of the stock standards in Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (Aqueous Matrix)
For samples in a relatively clean aqueous matrix (e.g., process water, certain beverages), simple filtration may be sufficient. For more complex matrices like plasma or food extracts, Solid-Phase Extraction (SPE) is recommended for cleanup and concentration.[26][27]
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol for Mixed-Mode Anion Exchange SPE: A mixed-mode strong anion exchange (MAX) SPE cartridge is effective for extracting organic acids.[28][29]
-
Condition: Pass 1 cartridge volume of Methanol, followed by 1 volume of Water through the SPE cartridge.
-
Load: Adjust the sample pH to >5.5 (to ensure acids are ionized) and pass it through the cartridge. The analytes will retain via both ion-exchange and reversed-phase mechanisms.
-
Wash: Wash the cartridge with 1 volume of 5% Methanol in water to remove neutral and basic impurities.
-
Elute: Elute the target furan carboxylic acids with 1 volume of Methanol containing 2% Formic or Acetic Acid. The acid in the elution solvent neutralizes the analytes, releasing them from the ion-exchange sorbent.
-
Finish: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of Mobile Phase A for HPLC analysis.
Method Validation
Once the method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[30][31][32]
Key Validation Parameters: [33]
-
Specificity: Demonstrate that the peaks for the furan carboxylic acids are free from interference from matrix components or other impurities. This is aided by DAD peak purity analysis.
-
Linearity: Analyze a series of standards over the expected concentration range (e.g., 5-7 concentrations). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes (e.g., low, medium, and high levels). The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-day): Analyze replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different instruments.
-
The Relative Standard Deviation (RSD) for precision studies should typically be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).
-
Robustness: Intentionally make small variations to method parameters (e.g., pH ± 0.1, column temperature ± 2 °C, flow rate ± 5%) and assess the impact on the results.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for furan carboxylic acids. By systematically addressing column chemistry, mobile phase pH, and sample preparation, researchers can develop a robust, reliable, and reproducible method. The key to success lies in controlling the ionization state of these acidic analytes through rigorous pH management, which ensures optimal retention, peak shape, and separation. The outlined protocol serves as an excellent starting point for applications in pharmaceutical analysis, food quality control, and materials science.
References
- 1. 2,5-Furandicarboxylic acid CAS#: 3238-40-2 [m.chemicalbook.com]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 5. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]
- 7. 2-Furoic Acid [drugfuture.com]
- 8. phytohub.eu [phytohub.eu]
- 9. 2,5-Furandicarboxylic acid | 3238-40-2 [chemicalbook.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. acdlabs.com [acdlabs.com]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. chromtech.com [chromtech.com]
- 22. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 28. support.waters.com [support.waters.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 31. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 32. starodub.nl [starodub.nl]
- 33. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methylfuran-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 5-methylfuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Synthetic Strategy
The most reliable and common approach to synthesizing this compound is a two-stage process. This method offers robust control over the substitution pattern of the furan ring, which is critical for avoiding isomeric impurities.
-
Stage 1: Paal-Knorr Furan Synthesis. A suitable 1,4-dicarbonyl precursor undergoes an acid-catalyzed cyclodehydration to form the furan ring. For our target molecule, this involves synthesizing the intermediate, ethyl 5-methylfuran-3-carboxylate , from precursors like ethyl acetoacetate.
-
Stage 2: Saponification (Ester Hydrolysis). The resulting ethyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final product, This compound .
This strategy is generally preferred over direct functionalization of a pre-existing furan ring, which can suffer from poor regioselectivity and lead to difficult-to-separate isomeric mixtures.
Workflow for Synthesis and Purification
Caption: Overall workflow for the two-stage synthesis of this compound.
Troubleshooting Guide & Common Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My yield for the cyclization step (Stage 1) is consistently low. What are the likely causes?
A1: Low yield in the Paal-Knorr cyclization is a frequent issue, often stemming from three primary factors: harsh reaction conditions, precursor instability, or reaction equilibrium.[1][2]
-
Causality—Harsh Conditions: The furan ring, especially when substituted, is sensitive to strong acids and high temperatures.[3] Aggressive conditions (e.g., concentrated sulfuric acid, prolonged high heat) can cause the 1,4-dicarbonyl precursor or the newly formed furan product to undergo polymerization or other degradation pathways, leading to intractable tars and a significant reduction in yield.[2]
-
Causality—Equilibrium: The cyclization is a dehydration reaction and is reversible. If water is not effectively removed from the reaction medium, the equilibrium will not favor product formation.[2]
Troubleshooting Protocol:
-
Switch to a Milder Catalyst: Replace strong mineral acids like H₂SO₄ or HCl with a milder Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like TiCl₄.[2] These catalysts are often sufficient to promote cyclization without causing extensive degradation.
-
Optimize Temperature and Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure of the product to acidic conditions.[3]
-
Ensure Water Removal: If running the reaction in a suitable solvent (e.g., toluene, benzene), use a Dean-Stark apparatus to azeotropically remove the water as it is formed. This is a highly effective method to drive the reaction to completion.[2]
-
Verify Precursor Purity: The 1,4-dicarbonyl intermediate must be pure. Impurities from its synthesis can interfere with the cyclization. Consider purifying the intermediate by vacuum distillation or chromatography before the cyclization step.
Q2: During the acidic workup of my final product (Stage 2), my aqueous layer turned dark, and the final yield was poor. What happened?
A2: This is a classic sign of furan ring decomposition. The furan nucleus is unstable in strongly acidic aqueous solutions, leading to protonation-activated ring-opening and subsequent polymerization.[2]
Troubleshooting Protocol:
-
Control pH Carefully: When acidifying the carboxylate salt after hydrolysis, add the acid (e.g., 1-2M HCl) slowly while cooling the solution in an ice bath. Do not overshoot the neutralization point; aim for a final pH of approximately 3-4, just enough to protonate the carboxylic acid.[2]
-
Minimize Contact Time: Once the product has precipitated, filter it immediately. Do not let the product sit in the acidic aqueous medium for an extended period.
-
Extract Promptly: If the product is not precipitating or is only partially doing so, promptly extract it into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This moves the acid-sensitive product from the harsh aqueous environment into a more benign organic phase. Wash the combined organic layers with brine to remove excess acid and water, then dry and concentrate.
Q3: The saponification (hydrolysis) of my ethyl ester is incomplete. How can I drive it to completion?
A3: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or quantity of base. Steric hindrance around the ester can also slow the reaction, although this is less of a factor for this specific molecule.
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer period. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or GC to check for the disappearance of the starting ester.
-
Use a Co-solvent: If the ester has poor solubility in the aqueous base, add a co-solvent like ethanol or tetrahydrofuran (THF) to create a homogeneous solution, which will significantly increase the reaction rate.
-
Increase Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or KOH). A common starting point is 1.5 to 3.0 equivalents relative to the ester.
Q4: I'm having difficulty purifying the final carboxylic acid. Recrystallization gives an oily product, and column chromatography results in product loss.
A4: Purifying furoic acids can be challenging due to their properties. Oiling out during recrystallization suggests the melting point is close to the solvent's boiling point or that impurities are depressing the melting point significantly. Product loss on silica gel columns is often due to the acidic nature of the silica, which can cause degradation of the sensitive furan ring.[3][4]
Troubleshooting Protocol:
-
For Recrystallization:
-
Solvent Screening: Test a variety of solvents. A good starting point for furoic acids is hot water (if solubility allows), or mixed solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[4]
-
Technique: Dissolve the crude product in a minimal amount of boiling solvent. If impurities are present, you can perform a hot filtration (optionally with activated charcoal to remove colored impurities).[4] Allow the solution to cool slowly to promote crystal growth rather than rapid precipitation. If it oils out, try re-heating to dissolve the oil and then cooling even more slowly, perhaps seeding with a pure crystal if available.
-
-
For Column Chromatography:
-
Use Deactivated Silica: Neutralize your silica gel before preparing the column. This can be done by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), and then re-equilibrating with your desired eluent.[3]
-
Try Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Solvent System: Use a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic acid is sometimes added to the eluent to keep the carboxylic acid protonated and improve peak shape, but this should be used with caution due to the furan's acid sensitivity.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methylfuran-3-carboxylate (Paal-Knorr Cyclization)
This protocol is a representative procedure based on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add the 1,4-dicarbonyl precursor (1.0 eq) and toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 5-methylfuran-3-carboxylate, which can be purified by vacuum distillation if necessary.
Protocol 2: Saponification to this compound
-
Setup: Dissolve the crude ethyl 5-methylfuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Heat the mixture to reflux and stir until TLC or GC analysis indicates complete consumption of the starting ester.
-
Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization as described in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q: Which catalyst is definitively best for the Paal-Knorr cyclization? A: There is no single "best" catalyst, as the optimal choice depends on the specific substrate's sensitivity. For many substrates, p-TsOH offers a good balance of reactivity and mildness.[6] If the substrate is particularly robust, a stronger acid like H₂SO₄ may give faster reaction times. Conversely, for highly sensitive materials, milder Lewis acids or heterogeneous catalysts like acidic clays (montmorillonite) can be effective.[1]
Q: Can I use microwave irradiation to speed up the cyclization? A: Yes, microwave-assisted Paal-Knorr synthesis is a well-documented technique for significantly reducing reaction times and often improving yields by minimizing thermal degradation.[2][7]
Q: My final product is a liquid or low-melting solid. How should I purify it if recrystallization fails? A: For low-melting solids or oils, vacuum distillation is a viable option, provided the compound is thermally stable at the required temperature.[4] If it is not, chromatography on deactivated silica or alumina is the recommended method.
Q: How should I store the final this compound? A: Due to the potential sensitivity of the furan ring, the product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, heat, and oxidative degradation.
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low yield issues.
Data Summary Table
| Parameter | Stage 1: Cyclization (Paal-Knorr) | Stage 2: Saponification |
| Typical Solvents | Toluene, Benzene, Acetic Acid | Ethanol/Water, THF/Water |
| Catalyst/Reagent | p-TsOH, H₂SO₄, TiCl₄, Montmorillonite Clay[1] | NaOH, KOH |
| Temperature | 80 - 140 °C (Reflux) | 25 - 100 °C (RT to Reflux) |
| Key Optimizations | Anhydrous conditions, Water removal (Dean-Stark), Use of mild catalysts[2] | Use of co-solvent for solubility, Molar excess of base |
| Common Byproducts | Polymeric tars, Ring-opened products | Unreacted ester, Degradation products from workup |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Methylfuran-3-Carboxylic Acid
Welcome to the technical support hub for the synthesis of 5-methylfuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification and mitigation of byproducts. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low, and I observe multiple unknown spots on my TLC plate. What are the likely culprits?
Low yields and the presence of multiple impurities often point to issues with reaction conditions or the purity of starting materials. The furan ring is sensitive to strongly acidic conditions and can be prone to polymerization or ring-opening side reactions.[1][2]
Common Causes and Immediate Actions:
-
Polymerization: Furan rings, especially when activated by electron-releasing groups, are susceptible to polymerization in the presence of strong acids, often resulting in dark, tar-like substances.[1][2]
-
Troubleshooting: Consider using a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or lowering the reaction temperature.[1] Ensure your reagents and solvents are anhydrous, as water can facilitate ring-opening, which may lead to polymerizable intermediates.[1][3]
-
-
Incomplete Reaction: The cyclization step in many furan syntheses, such as the Paal-Knorr reaction, involves the elimination of water.[4]
-
Troubleshooting: If the reaction is stalling, ensure efficient water removal. Using a Dean-Stark apparatus can effectively drive the equilibrium toward the furan product.[4]
-
-
Starting Material Impurities: Contamination in starting materials can lead to unexpected side products. For instance, amine impurities in a Paal-Knorr synthesis can lead to the formation of pyrrole byproducts.[4]
-
Troubleshooting: Verify the purity of all reagents and solvents before starting the reaction.
-
Q2: I've isolated my product, but my NMR spectrum shows unexpected signals. How can I identify the isomeric byproduct, 2-methylfuran-3-carboxylic acid?
The formation of regioisomers is a common challenge in substituted furan synthesis. Distinguishing between this compound and its 2-methyl isomer is crucial and can be effectively achieved using NMR spectroscopy.[5] The electronic environment of each proton and carbon is unique, leading to distinct chemical shifts.
Spectroscopic Differentiation:
¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The chemical shifts are highly sensitive to the position of the substituents on the furan ring.[5]
| Compound | Key ¹H NMR Signals (approx. δ, ppm) | Key ¹³C NMR Signals (approx. δ, ppm) |
| This compound | H-2: ~8.1 ppm (singlet), H-4: ~6.7 ppm (singlet), -CH₃: ~2.4 ppm (singlet) | C=O: ~163 ppm, C5: ~158 ppm, C2: ~147 ppm, C3: ~118 ppm, C4: ~110 ppm, -CH₃: ~14 ppm |
| 2-Methylfuran-3-carboxylic acid | H-5: ~7.3 ppm (doublet), H-4: ~6.2 ppm (doublet), -CH₃: ~2.3 ppm (singlet) | C=O: ~164 ppm, C2: ~155 ppm, C5: ~143 ppm, C4: ~110 ppm, C3: ~119 ppm, -CH₃: ~13 ppm |
Note: Exact chemical shifts can vary based on the solvent and concentration. The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-12 ppm.[6]
Byproduct Formation Pathways
Understanding the mechanistic origin of byproducts is key to their prevention. The diagram below illustrates the desired synthesis pathway versus a common side reaction leading to polymerization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 5-methylfuran-3-carboxylic acid
Welcome to the dedicated technical support center for the crystallization of 5-methylfuran-3-carboxylic acid (CAS: 21984-93-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic building block. As your virtual application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Crystallization Challenge
This compound is a solid with a melting point of approximately 119°C and a molecular weight of 126.11 g/mol .[1][2] Its structure, featuring a polar carboxylic acid group capable of strong hydrogen bonding and a moderately nonpolar furan ring, presents unique crystallization challenges. Achieving a highly crystalline, pure final product requires a careful balance of solvent selection, temperature control, and nucleation kinetics. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and long-term strategies.
Q1: My this compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What are the initial steps to induce crystallization?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solute in the presence of the solvent. Carboxylic acids, due to their strong hydrogen-bonding capabilities, can sometimes exhibit complex solubility behavior that leads to this phenomenon.[3]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount (5-10% total volume) of the primary solvent to slightly reduce the supersaturation level.[4]
-
Slow Cooling Gradient: Rapid cooling is a primary cause of oiling out. Once re-dissolved, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker to create a pocket of insulating air. An ideal crystallization should show initial crystal formation over 5-20 minutes.[4]
-
Increase Solvent Polarity: If using a mixed-solvent system (e.g., ethyl acetate/heptane), the overall solvent environment may be too nonpolar. Add a small amount of the more polar "good" solvent to the heated mixture to increase the solubility of the compound at elevated temperatures, which can prevent premature phase separation upon cooling.
Logical Troubleshooting Flow for "Oiling Out":
Caption: Decision tree for addressing "oiling out".
Q2: No crystals are forming even after my solution has cooled to room temperature and been refrigerated. How can I induce nucleation?
A2: The failure to form crystals from a stable, supersaturated solution indicates a high energy barrier to nucleation. The molecules have not yet organized into a stable crystal lattice. Several techniques can be used to overcome this barrier.
Methods to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections and glass particles generated can serve as nucleation sites for crystal growth.[5][6]
-
Seeding: If available, introduce a single, well-formed crystal from a previous successful batch into the supersaturated solution.[5][6] This "seed" crystal acts as a template, bypassing the initial nucleation energy barrier.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to just clarify the solution and allow it to stand.
-
Concentration: If the solution is not sufficiently supersaturated, you may need to reduce the solvent volume. Gently warm the solution and pass a stream of inert gas (like nitrogen or argon) over the surface to slowly evaporate some of the solvent. Be careful not to over-concentrate, which could lead to rapid precipitation.[6]
Q3: My crystallization occurred too quickly, yielding a fine powder or trapping impurities. How can I achieve larger, purer crystals?
A3: Rapid crystallization, or "crashing out," traps solvent and impurities within the rapidly forming crystal lattice, compromising purity. The goal is to slow down the crystal growth process to allow for selective incorporation of the target molecule into the lattice.[4]
Strategies for Slower Crystal Growth:
-
Use More Solvent: Start by dissolving your compound in slightly more than the minimum amount of hot solvent required for complete dissolution. This lower level of supersaturation upon cooling will slow the rate of crystal growth.[4]
-
Controlled Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary.
-
Solvent System Modification: Crystallizing from a solvent in which the compound has very high solubility at high temperatures but very low solubility at low temperatures can lead to rapid precipitation. Consider a solvent system with a less steep solubility curve.
Relationship Between Cooling Rate and Crystal Quality:
Caption: Impact of cooling rate on crystal quality.
Frequently Asked Questions (FAQs)
-
Q: What are the key physicochemical properties of this compound?
-
A: This information is crucial for designing a crystallization process.
-
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ~119 °C | [1] |
| Boiling Point | ~194.2 °C (at 760 mmHg) | [1] |
-
Q: What are good starting solvents for crystallizing this compound?
-
A: A systematic solvent screen is always recommended. However, based on the structure (a carboxylic acid), good candidates often include moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the solute can be effective.[7]
-
| Solvent Class | Examples | Suitability Notes |
| Alcohols | Isopropanol, Ethanol | Often good primary solvents. High solubility when hot, lower when cold. |
| Esters | Ethyl Acetate | Good solubility; often used in combination with a nonpolar anti-solvent like heptane or hexane. |
| Ketones | Acetone | Tends to be a very strong solvent; may require an anti-solvent for good recovery. |
| Ethers | Tetrahydrofuran (THF) | Similar to ketones; high solvating power. |
| Aromatic | Toluene | Can be effective, especially for removing nonpolar impurities. |
| Water | Water | Due to the carboxylic acid group, there may be some water solubility, especially at higher pH. Generally less ideal for achieving high purity from organic reaction mixtures unless the compound is highly polar.[7] |
-
Q: How can I check for and potentially control polymorphism?
-
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for carboxylic acids, such as aspirin.[8] Different polymorphs can have different melting points, solubilities, and stability. If you observe inconsistent melting points or crystal habits from batch to batch, you may have a polymorphism issue.
-
Screening: The most effective way to screen for polymorphs is to perform crystallizations from a wide range of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Characterization: Different polymorphs can be identified using techniques like Differential Scanning Calorimetry (DSC) to detect different melting points, or X-ray Powder Diffraction (XRPD) to see different crystal lattice structures.
-
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol is essential before attempting a large-scale crystallization.
-
Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.
-
Room Temp Solubility: If the solid dissolves in <0.5 mL of solvent at room temperature, the solvent is too strong. The compound is too soluble for good recovery. Set this solvent aside.
-
Hot Solubility: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand bath or heating block while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling & Precipitation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: A good single solvent is one that requires a small volume to dissolve the compound when hot but results in a large amount of crystalline precipitate when cold.
Caption: Workflow for single-solvent screening.
Protocol 2: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in portions, heating the mixture to a gentle boil with stirring to dissolve the solid completely. Add a minimal excess of solvent (1-2%) to prevent premature crystallization.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- 1. This compound | 21984-93-0 [sigmaaldrich.com]
- 2. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Furan Ring Formation
Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of furan-containing compounds. Furans are pivotal five-membered aromatic heterocycles, frequently encountered in natural products, pharmaceuticals, and advanced materials.[1] The effective construction of the furan ring is, therefore, a critical endeavor in modern organic synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
I. Troubleshooting Guides
This section is dedicated to resolving common issues that can arise during furan synthesis, with a primary focus on the widely used Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2][3]
Issue 1: Low or No Yield of Furan Product in Paal-Knorr Synthesis
A diminished or absent yield is one of the most frequent frustrations in furan synthesis. The root cause often lies in one of several key reaction parameters.
Possible Cause A: Ineffective or Inappropriate Catalyst
The choice and condition of the acid catalyst are paramount for the successful cyclization and dehydration of the 1,4-dicarbonyl precursor.[4]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure that the acid catalyst is not degraded. For hygroscopic catalysts like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), improper storage can lead to reduced activity.
-
Optimize Catalyst Loading: While catalytic amounts are standard, the optimal loading can be substrate-dependent. A systematic optimization of the catalyst concentration may be necessary.
-
Consider Milder Catalysts: For substrates that are sensitive to strong acids, which can lead to decomposition and tar formation, switching to a milder Brønsted acid or a Lewis acid can be beneficial.[5][6] Milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or even clays like montmorillonite can effectively promote the reaction under less harsh conditions.[4][5][7]
-
Possible Cause B: Suboptimal Reaction Temperature
Temperature control is a delicate balance. Insufficient heat can lead to an impractically slow reaction rate, while excessive temperatures can promote side reactions and decomposition of starting materials or the furan product.[4][5]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish, incrementally increase the temperature while closely monitoring the progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Solvent Boiling Point as a Guide: When using a reflux setup, the boiling point of the solvent will dictate the maximum reaction temperature. Ensure this temperature is appropriate for the stability of all components in the reaction mixture.
-
Possible Cause C: Inefficient Water Removal
The Paal-Knorr synthesis is a dehydration reaction, meaning water is a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and may even promote the reverse reaction.[6][8]
-
Troubleshooting Steps:
-
Utilize a Dean-Stark Apparatus: For reactions run at reflux in a solvent that is immiscible with water (e.g., toluene), a Dean-Stark trap is highly effective for the physical removal of water as it is formed, thereby driving the equilibrium towards the furan product.[5][6][8]
-
Employ a Dehydrating Agent: In cases where a Dean-Stark apparatus is not practical, the addition of a dehydrating agent can be effective. Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are powerful dehydrating agents that can facilitate the reaction.[5]
-
Possible Cause D: Poor Solvent Choice
The solvent must not only dissolve the reactants but also facilitate the desired chemical transformations.[4][9]
-
Troubleshooting Steps:
-
Assess Solubility: Confirm that the 1,4-dicarbonyl starting material is adequately soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and slow reaction rates.
-
Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for Paal-Knorr reactions.[4][9] Protic solvents like ethanol and water can also be used, but their ability to hydrogen bond can sometimes interfere with the catalytic cycle.[4][9] In some cases, ionic liquids such as [BMIm]BF₄ have been shown to act as both the solvent and catalyst, allowing the reaction to proceed at room temperature.[7]
-
Issue 2: Formation of Tar and Darkening of the Reaction Mixture
The appearance of a dark, tarry substance in the reaction flask is a clear indicator of product and/or starting material decomposition. This is a common problem when using harsh reaction conditions.[5]
Possible Cause A: Excessively Strong Acid and High Temperature
Strong Brønsted acids like sulfuric acid (H₂SO₄), combined with high temperatures, can lead to the degradation of sensitive organic molecules.[5]
-
Troubleshooting Steps:
-
Switch to a Milder Catalyst: As mentioned previously, transitioning to a milder Lewis acid such as ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃ can prevent substrate decomposition.[5]
-
Reduce Reaction Temperature and Time: The most direct way to mitigate decomposition is to lower the reaction temperature and shorten the reaction time.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for rapidly heating the reaction mixture to the desired temperature, often leading to a dramatic reduction in reaction time from hours to minutes. This minimizes the exposure of sensitive compounds to high temperatures and can significantly improve yields and reduce side product formation.[2][5][7]
-
Possible Cause B: Instability of the Furan Product
The furan ring itself can be susceptible to polymerization or ring-opening under strongly acidic conditions, especially when bearing electron-releasing substituents.[6][10]
-
Troubleshooting Steps:
-
pH Control During Workup: During the aqueous workup, it is crucial to avoid strongly acidic conditions. The pH should be carefully adjusted to be no lower than 4.[6] The use of buffered solutions or mild bases like sodium bicarbonate for neutralization is recommended.[5]
-
Anhydrous Conditions: The presence of water can facilitate ring-opening pathways that may lead to polymerizable intermediates.[10][11] Ensuring that all reagents and solvents are dry can help to suppress these side reactions.[10]
-
Issue 3: Incomplete Conversion or Sluggish Reaction
When a reaction stalls or proceeds very slowly, it is often due to insufficient activation of the substrate or steric hindrance.
Possible Cause A: Insufficient Catalysis or Dehydration
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration may be all that is needed to improve the reaction rate.
-
Employ a Stronger Dehydrating Agent: As mentioned earlier, powerful dehydrating agents like P₂O₅ or TiCl₄ can drive the reaction to completion.[5]
-
Possible Cause B: Steric Hindrance or Unfavorable Electronic Effects
The structure of the 1,4-dicarbonyl substrate can significantly impact the rate of cyclization. Bulky substituents near the carbonyl groups can sterically hinder the intramolecular reaction.
-
Troubleshooting Steps:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Alternative Synthetic Routes: If optimization of the Paal-Knorr conditions fails, it may be necessary to consider alternative methods for furan synthesis that are more tolerant of the specific substitution pattern of the desired product.[6]
-
Logical Workflow for Troubleshooting Low Yields in Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Paal-Knorr furan synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Paal-Knorr furan synthesis?
A1: The Paal-Knorr furan synthesis begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by an acid catalyst. The other carbonyl group then undergoes enolization. The hydroxyl group of the enol then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal intermediate. This intermediate is then protonated again, followed by the elimination of a water molecule to form the aromatic furan ring. The final step is deprotonation to regenerate the catalyst and yield the final furan product.[3][7]
Caption: Simplified reaction mechanism pathway for the Paal-Knorr furan synthesis.
Q2: How do I choose the right catalyst for my Paal-Knorr furan synthesis?
A2: The choice of catalyst depends heavily on the nature of your 1,4-dicarbonyl substrate.
-
For robust, non-sensitive substrates: Traditional Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) are often effective and economical choices.[7]
-
For acid-sensitive substrates: If your starting material contains functional groups that are prone to degradation under strongly acidic conditions, it is advisable to use a milder Lewis acid.[5] A variety of Lewis acids have been successfully employed, including Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, and TiCl₄.[5][7]
-
For reactions requiring enhanced dehydration: If the cyclization is reversible or slow due to inefficient water removal, a catalyst that also acts as a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), can be beneficial.[5]
Q3: Can I use microwave irradiation for furan synthesis?
A3: Absolutely. Microwave-assisted synthesis is a powerful tool for accelerating many organic reactions, including the Paal-Knorr synthesis.[2][5][7] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times, often from several hours to just a few minutes.[5] This can lead to higher yields, cleaner reaction profiles with fewer side products, and is particularly advantageous for high-throughput synthesis and library generation.[5] For many substrates, no acid catalyst is required under microwave conditions.[5]
Q4: How can I effectively purify my furan derivative from the crude reaction mixture?
A4: The purification of furans can sometimes be challenging due to their potential volatility and sensitivity to acidic conditions.[10] Several techniques can be employed:
-
Column Chromatography: This is the most common method for purifying furan derivatives.[4][5] Silica gel is the standard stationary phase, and a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically used as the mobile phase.[4] However, the acidic nature of silica gel can sometimes cause degradation of sensitive furans.[10] In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a base like triethylamine to the eluent, can be beneficial.[10]
-
Distillation: For volatile furan products, distillation (often under reduced pressure to lower the boiling point) can be a very effective purification method.[10]
-
Recrystallization: If the furan product is a solid at room temperature, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.
-
Adsorption/Desorption: For certain applications, particularly in the context of biomass-derived furans, purification methods based on adsorption onto materials like activated carbon or zeolitic imidazolate frameworks (ZIFs) have been developed.[10][12][13]
Q5: What are some common side products in furan synthesis and how can I avoid them?
A5: Side product formation can be a significant issue, leading to lower yields and complicating purification.
-
Polymerization/Tar Formation: As discussed in the troubleshooting section, this is often caused by harsh acidic conditions and high temperatures.[5][6] Using milder catalysts, lower temperatures, and shorter reaction times can minimize this.[5][10]
-
Pyrrole Formation: In the Paal-Knorr synthesis, if the reaction mixture is contaminated with an amine source (e.g., from the solvent or a previous reaction), the corresponding pyrrole can be formed as a byproduct.[8] Ensuring the purity of all reagents and solvents is essential to prevent this.
-
Ring-Opening Products: The furan ring can undergo cleavage under certain conditions, particularly in the presence of protic solvents like water or alcohols.[11][14][15] This can lead to the formation of various acyclic carbonyl compounds. Conducting the reaction under anhydrous conditions can help to suppress these side reactions.[10]
III. Experimental Protocols
Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst and a Dean-Stark trap for water removal.[5][16]
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[5]
-
-
Reaction:
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.
-
Continue refluxing for 4-6 hours or until no more water is collected.[5]
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[5]
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan
This protocol illustrates a rapid and efficient microwave-assisted synthesis.[5]
-
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol).
-
Add a suitable solvent, such as ethanol/water (e.g., 3 mL in a 1:1 ratio).[5]
-
For some substrates, a catalytic amount of acid (e.g., 2-3 drops of a 1 M HCl solution) may be beneficial, while for others, no catalyst is needed.[5]
-
-
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[5]
-
Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[5]
-
IV. Data Presentation
The following table summarizes the impact of different catalysts and reaction conditions on the yield of 2,5-dimethylfuran from hexane-2,5-dione, based on literature data.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| p-TsOH·H₂O | Toluene, Reflux (Dean-Stark) | 4-6 h | ~85-95 | [5],[16] |
| H₂SO₄ | Neat, 130 °C | 2 h | ~70-80 | [3] |
| Sc(OTf)₃ | Neat, 80 °C | 1 h | ~90 | [7] |
| Microwave | Ethanol/Water, 140 °C | 3-5 min | >95 | [5] |
V. References
-
Paal-Knorr Synthesis - Alfa Chemistry. (URL: --INVALID-LINK--)
-
Technical Support Center: Optimization of Paal-Knorr Furan Synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Mechanistic insights into furan formation in Maillard model systems - PubMed. (URL: --INVALID-LINK--)
-
Technical Support Center: Solvent Effects on Furan Stability and Reactivity - Benchchem. (URL: --INVALID-LINK--)
-
Metal-catalyzed Furan Synthesis. A Review - University of Huddersfield Repository. (URL: --INVALID-LINK--)
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem. (URL: --INVALID-LINK--)
-
A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Common side reactions in the synthesis of furans - Benchchem. (URL: --INVALID-LINK--)
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. (URL: --INVALID-LINK--)
-
Paal–Knorr synthesis - Wikipedia. (URL: --INVALID-LINK--)
-
Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. (URL: --INVALID-LINK--)
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - NIH. (URL: --INVALID-LINK--)
-
Troubleshooting common side reactions in furan synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design | ACS Sustainable Chemistry & Engineering. (URL: --INVALID-LINK--)
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1 - Googleapis.com. (URL: --INVALID-LINK--)
-
Optimization of reaction conditions for furan synthesis - Benchchem. (URL: --INVALID-LINK--)
References
- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 15. Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation pathways of 5-methylfuran-3-carboxylic acid
Technical Support Center: 5-Methylfuran-3-carboxylic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this heterocyclic compound. Our goal is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concerns stem from the furan ring, which is susceptible to three main degradation pathways:
-
Oxidative Degradation: The electron-rich furan ring is highly vulnerable to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This process often leads to a complete cleavage of the ring to form 1,4-dicarbonyl compounds.[1][2]
-
Acid-Catalyzed Degradation: In the presence of strong acids, the furan ring can be protonated. This generates reactive electrophiles that can lead to ring-opening or polymerization, often resulting in the formation of dark, insoluble materials.[3][4] While the electron-withdrawing nature of the carboxylic acid group provides some protection against this compared to electron-donating substituted furans, the risk remains significant under acidic conditions.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. This can involve photoisomerization or the formation of reactive species that lead to ring cleavage or other structural changes.[5][6]
Q2: What are the ideal storage conditions for solid this compound and its solutions?
For Solid Compound:
-
Temperature: Store in a cool, dark place. While some suppliers suggest room temperature storage[7], for long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended, especially after the container has been opened.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.[8]
For Solutions:
-
Preparation: Solutions should be prepared fresh whenever possible.
-
Solvent Choice: Use high-purity, de-gassed solvents to remove dissolved oxygen. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on some furan derivatives.[9][10]
-
Storage: If short-term storage is necessary, store solutions in amber vials at low temperatures (2-8°C) and under an inert atmosphere. Avoid storing solutions for extended periods.
Q3: My solution of this compound is turning yellow or brown. What does this indicate?
This color change is a strong indicator of degradation. The formation of colored products is typically associated with polymerization and the creation of complex conjugated systems resulting from acid-catalyzed ring-opening reactions.[11] This can be triggered by acidic impurities, prolonged exposure to light, or elevated temperatures.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields in a Synthetic Reaction
-
Symptom: You are using this compound as a starting material, but the yield of your desired product is significantly lower than expected or varies between batches.
-
Potential Causes:
-
Degradation During Reaction: The reaction conditions (e.g., strong acid catalysis, presence of oxidizing agents, high temperature) may be degrading the furan ring.
-
Impure Starting Material: The stock of this compound may have already degraded during storage.
-
-
Proposed Solutions & Protocols:
-
Verify Starting Material Purity: Before starting your reaction, run a quick purity check on your this compound using a suitable analytical method like HPLC or NMR. Compare this to the certificate of analysis.
-
Modify Reaction Conditions:
-
Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Temperature: If possible, attempt the reaction at a lower temperature.
-
Acid Catalysis: If your reaction requires acid, use the mildest possible acid at the lowest effective concentration. The furan ring is sensitive to protonation, which can initiate polymerization.[3][4]
-
Solvent: Ensure you are using dry, peroxide-free solvents. Consider using a polar aprotic solvent if compatible with your reaction chemistry.[9][10]
-
-
-
Verification: A small-scale trial reaction under the modified, milder conditions should be performed and the yield compared against the previous attempts.
Problem 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: When analyzing a sample of this compound, you observe multiple unexpected peaks that are not present in a freshly prepared standard. The peak for the parent compound may also be diminished.
-
Potential Causes:
-
Sample Preparation Induced Degradation: The sample diluent, pH, or exposure to air and light during preparation can cause rapid degradation. Oxidative cleavage is a common pathway that breaks the furan ring, leading to more polar, often dicarbonyl, products that will have different retention times.[1][12]
-
Mobile Phase Interaction: An acidic mobile phase could be causing on-column degradation.
-
In-source Degradation (MS): While less common, high source temperatures or voltages in a mass spectrometer can sometimes cause fragmentation or rearrangement.
-
-
Proposed Solutions & Protocols:
Recommended Protocol for HPLC/LC-MS Sample Preparation:
-
Solvent Preparation: Use HPLC-grade solvents. Sparge all aqueous and organic solvents with helium or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Diluent Selection: Choose a diluent that is compatible and non-reactive. A buffered solution at a neutral or slightly acidic pH (e.g., pH 4-6) is often a good choice. Avoid strong acids. A mixture of water/acetonitrile or water/methanol is common.
-
Sample Handling: Prepare samples immediately before analysis. Use amber autosampler vials to protect from light.
-
Mobile Phase: If possible, buffer the mobile phase to a pH where the compound is stable.
-
Analysis: Minimize the time the sample sits in the autosampler. If a long sequence is necessary, consider using a cooled autosampler tray.
-
-
Verification: Analyze a freshly prepared standard using the optimized protocol. The chromatogram should show a single, sharp peak for this compound with minimal to no extraneous peaks.
Data Summary & Visual Guides
Table 1: Influence of Experimental Conditions on Furan Ring Stability
| Factor | Effect on Stability | Mitigation Strategy & Rationale |
| Low pH (Acidic) | High risk of protonation, leading to subsequent ring-opening and/or polymerization.[3][4] | Maintain a neutral or weakly acidic pH. Avoid strong acids to prevent the initial protonation step that activates the ring for degradation. |
| Oxygen | High risk of oxidative cleavage of the furan ring, forming dicarbonyl compounds.[1][2] | Use de-gassed solvents and work under an inert atmosphere (N₂, Ar) to remove the primary reactant for oxidative degradation. |
| Light (UV) | Can initiate photoisomerization and photodegradation, leading to a complex mixture of products.[5][6] | Store and handle the compound and its solutions in amber vials or otherwise protected from light to prevent photochemical activation. |
| Temperature | Increased temperature accelerates the rate of all degradation pathways. | Store stock materials and solutions at reduced temperatures (e.g., 2-8°C or -20°C).[7] Perform reactions at the lowest feasible temperature. |
| Solvent Type | Polar aprotic solvents (e.g., DMF, DMSO) can offer a stabilizing effect.[9][10] Protic solvents (e.g., water, alcohols) can participate in ring-opening reactions, especially under acidic conditions.[11] | Choose solvents based on experimental needs and stability. For storage or formulation, consider polar aprotic solvents. |
Diagram 1: Primary Degradation Pathways
This diagram illustrates the main chemical routes through which this compound can degrade under common laboratory stressors.
Caption: Major degradation pathways for this compound.
Diagram 2: Recommended Workflow for Stable Sample Preparation
This workflow provides a step-by-step visual guide to minimize degradation during the preparation of samples for analysis.
Caption: Workflow for preparing analytical samples to minimize degradation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Pitfalls in the Synthesis of Substituted Furans
Welcome to the Technical Support Center for Furan Synthesis. As a core heterocyclic motif in pharmaceuticals, agrochemicals, and materials science, the furan ring is a frequent target for synthetic chemists. However, its unique electronic structure—a blend of aromaticity and reactive diene/enol ether character—presents a distinct set of synthetic challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common pitfalls encountered during the synthesis of substituted furans. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to optimize your reactions.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that are common across various synthetic methodologies.
Q1: My furan synthesis yield is consistently low. What are the primary culprits?
A1: Low yields in furan synthesis are rarely due to a single factor but rather a combination of issues. The most common causes are product degradation under the reaction conditions, incomplete conversion, and the formation of difficult-to-separate side products.[2] The furan ring itself is notoriously sensitive to strong acids, which can catalyze polymerization or ring-opening, especially when water is present.[2][3][4][5]
Troubleshooting Workflow:
-
Assess Product Stability: Before optimizing for yield, confirm your target furan is stable under the planned reaction and workup conditions. Expose a small, pure sample to the conditions and monitor for decomposition by TLC or LC-MS.
-
Scrutinize Reaction Conditions: Strong protic acids (e.g., H₂SO₄) and high temperatures are frequent offenders, leading to charring and polymerization.[2][3] Consider replacing them with milder protic acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, TiCl₄), or running the reaction at the lowest effective temperature.[2][4]
-
Ensure Anhydrous Conditions: Water can promote hydrolysis and other ring-opening side reactions.[3] Use freshly distilled, anhydrous solvents and consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it forms.[6]
-
Monitor Reaction Progress: Prolonged exposure to even mild acidic or heated conditions can degrade the product. Monitor the reaction closely (e.g., by TLC, GC-MS) and quench it as soon as the starting material is consumed.[2][6]
Q2: My reaction mixture is turning into a dark, tarry substance. What is happening and how can I prevent it?
A2: The formation of dark, insoluble tars or polymers is a classic sign of furan ring degradation.[2][3] This is typically due to acid-catalyzed polymerization. The furan nucleus, particularly when bearing electron-releasing substituents, is easily protonated, which activates it towards electrophilic attack by another furan molecule, initiating a polymerization cascade.[7]
Preventative Measures:
-
Catalyst Choice: Switch from strong mineral acids to milder catalysts. Lewis acids are often an excellent choice as they can promote cyclization without the high proton activity that drives polymerization.
-
Temperature Control: Polymerization rates increase significantly with temperature. Run your reaction at the minimum temperature required for an acceptable reaction rate.
-
Concentration: High concentrations can favor intermolecular polymerization reactions. Running the reaction under more dilute conditions may suppress this side pathway.
-
Solvent Choice: Using a non-protic, anhydrous solvent can help stabilize the furan ring and prevent proton-mediated degradation pathways.[2]
Q3: How can I effectively purify my furan derivative from the crude mixture?
A3: Purification can be challenging due to the potential volatility and instability of many furan derivatives.[2]
-
Distillation: For volatile and thermally stable furans, vacuum distillation is highly effective.[2]
-
Chromatography: Column chromatography is common, but the acidic nature of standard silica gel can degrade sensitive furans. To mitigate this, you can use deactivated silica (e.g., by adding 1-2% triethylamine or ammonia to the eluent) or switch to a less acidic stationary phase like alumina or Florisil.
-
Aqueous Workup: During extractions, avoid washing with strong acids. If an acid wash is necessary, use a dilute solution of a weak acid (e.g., acetic acid) or a buffer solution and ensure the pH does not drop below 4.[4]
Section 2: Pitfalls in Specific Synthetic Routes
Paal-Knorr Furan Synthesis
This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][7]
A: The Paal-Knorr synthesis is a dehydration reaction, meaning water is a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can slow the reaction or prevent it from reaching completion.
-
Causality & Solution: The cyclization step is often reversible.[4] To drive the equilibrium toward the furan product, you must actively remove the water that is formed. The most effective method is to use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene, benzene).[6]
A: The Paal-Knorr synthesis is also a classic method for preparing pyrroles by reacting the 1,4-dicarbonyl with ammonia or a primary amine.[6][8]
-
Causality & Solution: Your reaction is likely contaminated with an amine or ammonia source. This can be introduced through solvents (e.g., improperly purified DMF), reagents, or even atmospheric ammonia in the lab. To resolve this, ensure all reagents and solvents are pure and rigorously free from nitrogen-containing impurities. Running the reaction under an inert atmosphere (N₂ or Ar) is also good practice.[6]
Feist-Benary Furan Synthesis
This synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][9][10]
A: This is a very common issue known as an "interrupted" Feist-Benary reaction. The reaction often stalls at the stable hydroxydihydrofuran intermediate.[2][6]
-
Causality & Solution: The initial base-catalyzed condensation forms the hydroxydihydrofuran, but the final dehydration step to aromatize the ring often requires acidic conditions.[2][6] After the initial base-catalyzed step is complete (as monitored by TLC), carefully neutralize the base and add a catalytic amount of a protic acid (e.g., a few drops of dilute HCl or p-TsOH) to promote the final dehydration to the furan.[6]
A: This is a known complication where the intermediate formed after the initial alkylation can undergo a competing Paal-Knorr type cyclization, especially if acidic impurities are present.[4][6]
-
Causality & Solution: The regioselectivity is a delicate balance. The standard Feist-Benary pathway is base-catalyzed, while the competing Paal-Knorr pathway is acid-catalyzed.[4] To favor the desired isomer, strictly avoid acidic conditions during the primary reaction and workup. Using milder, non-nucleophilic bases like pyridine or triethylamine is often preferred over strong bases like sodium hydroxide, which can promote other side reactions like ester hydrolysis.[4][6]
Furan Synthesis from Carbohydrates
The acid-catalyzed dehydration of sugars like fructose is a key route to valuable furans such as 5-hydroxymethylfurfural (HMF).
A: Humin formation is the primary side reaction and the biggest challenge in this process. Humins are complex, dark-colored polymers formed from the acid-catalyzed condensation of reaction intermediates and the HMF product itself.[6][11]
-
Causality & Solution: HMF is unstable under the acidic conditions required for its formation and can degrade or polymerize.[12] The most effective strategy to prevent this is to continuously remove HMF from the acidic aqueous phase as it is formed. This is achieved by using a biphasic reaction system. An organic solvent (e.g., MIBK, DMSO/THF) that is immiscible with the aqueous acid phase is added to the reaction. The more nonpolar HMF is preferentially extracted into the organic layer, protecting it from the acidic environment where humins are formed.[6]
Section 3: Data & Protocols
Data Summary Tables
The choice of reaction parameters has a profound impact on the outcome of furan synthesis. The following table summarizes common issues and recommendations for the Paal-Knorr synthesis.
| Parameter | Condition | Potential Issue | Recommendation | Source(s) |
| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Causes degradation and polymerization of sensitive furans. | Use a milder protic acid (p-TsOH) or a Lewis acid (ZnCl₂, TiCl₄). | [2] |
| Solvent | Protic / Aqueous | May lead to furan ring-opening via hydrolysis. | Use an anhydrous, non-protic solvent (e.g., Toluene, CH₂Cl₂). | [2][3] |
| Temperature | High / Prolonged Heating | Increases the rate of polymerization and decomposition. | Run at the lowest effective temperature and monitor closely for completion. | [2][3] |
| Water | Presence of Water | Promotes ring-opening side reactions and can inhibit cyclization. | Use a dehydrating agent or a Dean-Stark apparatus to remove water. | [2][6] |
Key Experimental Protocols
Protocol 1: Mild Lewis Acid-Catalyzed Paal-Knorr Synthesis of a Substituted Furan
This protocol uses titanium tetrachloride, a mild Lewis acid, to promote the cyclization of a 1,4-diketone, minimizing the risk of polymerization associated with strong protic acids.[4]
-
Reactant Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add titanium tetrachloride (TiCl₄, 1.1 mmol, typically as a 1M solution in CH₂Cl₂) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup and Purification: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 4: Visual Guides to Mechanisms & Workflows
Visualizing the underlying processes can significantly aid in troubleshooting.
Caption: A general troubleshooting workflow for low yields in furan synthesis.
Caption: Competing pathways and common stall point in the Feist-Benary synthesis.
Section 5: References
-
BenchChem. (2025). Common side reactions in the synthesis of furans. BenchChem Technical Support. 6
-
Kamalakar, G., et al. (2016). Solid acid catalyzed synthesis of furans from carbohydrates. Critical Reviews in Biotechnology. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common side reactions in furan synthesis. BenchChem Technical Support. 2
-
BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity in Furanone Synthesis. BenchChem Technical Support. 13
-
BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones. BenchChem Technical Support. 3
-
BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem Technical Support. 4
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. --INVALID-LINK--
-
Fairlamb, I. J. S. (2007). Metal-catalyzed Furan Synthesis. A Review. University of Huddersfield Repository. --INVALID-LINK--
-
Kolykhalov, D., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. --INVALID-LINK--
-
Sarra, M. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi, University of Liège. --INVALID-LINK--
-
Wikipedia. (n.d.). Furan. Retrieved from --INVALID-LINK--
-
Expertsmind.com. (n.d.). Feist–Benary Synthesis. Retrieved from --INVALID-LINK--
-
ACS Sustainable Chemistry & Engineering. (2025). Recent Advances in Direct Synthesis of 2,5-Furandicarboxylic Acid from Carbohydrates. --INVALID-LINK--
-
Organic Letters. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. --INVALID-LINK--
-
ResearchGate. (2024). Syntheses of Polysubstituted Furans: Recent Developments. --INVALID-LINK--
-
Journal of the American Chemical Society. (2024). Brønsted Acid-Catalyzed Reduction of Furans. --INVALID-LINK--
-
Ambeed. (n.d.). Feist-Bénary Furan Synthesis. Retrieved from --INVALID-LINK--
-
Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from --INVALID-LINK--
-
PMC, NIH. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. --INVALID-LINK--
-
Wikipedia. (n.d.). Furan. Retrieved from --INVALID-LINK--
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). --INVALID-LINK--
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. expertsmind.com [expertsmind.com]
- 10. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methylfuran-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this valuable heterocyclic building block.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high purity is paramount for downstream applications, ensuring reaction efficiency, and preventing the formation of unwanted side products. However, its purification can be challenging due to the potential for impurity co-crystallization, thermal instability, and chromatographic difficulties inherent to carboxylic acids. This guide provides practical, field-proven insights to help you navigate these challenges and obtain a highly pure product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is a brownish or yellowish solid, not the expected off-white crystals. What is causing this discoloration?
Answer:
Discoloration in furan-containing compounds often indicates the presence of oxidized impurities or degradation of the furan ring itself. The furan moiety can be sensitive to air, light, and strong acids, leading to the formation of colored polymeric or degradation products.
Causality:
-
Oxidation: The furan ring is susceptible to oxidation, which can be accelerated by exposure to air, particularly at elevated temperatures during solvent removal or drying.
-
Acid-catalyzed Degradation: Strong acidic conditions, sometimes used in the work-up, can lead to ring-opening or polymerization of the furan.
-
Residual Impurities: Colored impurities from the starting materials or side reactions during the synthesis may also be carried through the process.
Troubleshooting Steps:
-
Inert Atmosphere: During work-up and solvent evaporation, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the compound from light by wrapping flasks and vials in aluminum foil.
-
Optimized Work-up: If using an acidic wash, opt for a dilute, non-oxidizing acid and minimize the contact time. Ensure the pH is not excessively low.[1]
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.
Question 2: I'm experiencing significant product loss during the aqueous work-up. How can I improve my recovery?
Answer:
Loss of a carboxylic acid during aqueous work-up is a common issue and is typically related to the pH of the aqueous layer and the choice of extraction solvent.
Causality:
-
Incomplete Protonation: For the carboxylic acid to be soluble in the organic layer, it must be in its neutral, protonated form (R-COOH). If the pH of the aqueous layer is not sufficiently acidic, a portion of the compound will exist as the carboxylate salt (R-COO⁻), which is highly soluble in water.[2][3]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the product.[1]
Troubleshooting Steps:
-
pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH of 2-3. Use a non-oxidizing acid like dilute hydrochloric acid.[1] You can test the pH using pH paper.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its partitioning into the organic layer.[1]
-
Choice of Extraction Solvent: Use an organic solvent in which this compound has high solubility, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding brine, gentle swirling, or by filtering the mixture through a pad of celite.[1]
Question 3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What can I do?
Answer:
Streaking of carboxylic acids on silica gel is a classic problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[4][5] This can lead to a mixture of protonated and deprotonated forms, causing tailing.[6]
Causality:
-
Acid-Base Interactions: The acidic silanol groups on the surface of the silica gel can deprotonate the carboxylic acid, leading to a charged species that interacts strongly with the stationary phase.
-
Hydrogen Bonding: Strong hydrogen bonding between the carboxylic acid and the silica gel can also contribute to poor spot shape.[4]
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This ensures the compound remains fully protonated and moves as a more defined spot.
-
Alternative Solvents: For particularly stubborn cases, using a more polar solvent system, such as dichloromethane/methanol with a small amount of acetic acid, can sometimes improve the spot shape.[7]
-
Reverse-Phase TLC: If available, consider using reverse-phase TLC plates (e.g., C18), where the streaking of acidic compounds is often less of an issue.[8]
Question 4: My recrystallization attempt resulted in oiling out or the formation of very fine needles that are difficult to filter. How can I obtain better crystals?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or when the chosen solvent is not ideal. The formation of very fine needles can also be a challenge for filtration and washing.
Causality:
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation instead of slow crystal growth.
-
Inappropriate Solvent: The solvent may be too good a solvent, even at lower temperatures, or the solubility curve may be too steep.
-
High Impurity Levels: A high concentration of impurities can inhibit proper crystal lattice formation.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help slow the cooling process.
-
Solvent System Optimization:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9][10] For this compound, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/heptane or acetone/water.[3]
-
Solvent/Anti-solvent: Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) at room temperature, and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a small, pure crystal of the product to the cooled solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might expect in a crude preparation of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like ethyl 5-methylfuran-3-carboxylate if the final step is a hydrolysis.
-
Byproducts from Side Reactions: Furan rings can be involved in various side reactions, including polymerization or ring-opening, especially under harsh conditions.
-
Residual Solvents: Solvents used in the reaction or work-up, such as toluene, ethanol, or ethyl acetate, may be present.[11][12][13]
-
Water: The final product may retain water, especially after an aqueous work-up.
Q2: What is the most effective purification method for this compound?
A2: A combination of methods is often the most effective approach.
-
Acid-Base Extraction: This is an excellent first step to separate the acidic product from any neutral or basic impurities.[1][2][14] The crude material is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer, containing the deprotonated product, is then separated and re-acidified to precipitate the pure carboxylic acid.[3][15]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities and for obtaining a crystalline solid.[9] A suitable solvent system must be identified through screening.
-
Column Chromatography: This is useful for separating impurities with similar polarities to the product. As mentioned in the troubleshooting guide, using a mobile phase containing a small amount of acid is crucial for good separation on silica gel.
The choice of the primary purification method can be guided by the following decision tree:
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. Comparing the integration of product peaks to impurity peaks can provide a quantitative estimate of purity.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a phosphoric or formic acid modifier, is a common setup for analyzing carboxylic acids.[16][17]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good qualitative indicator of purity.
Q4: What are the recommended storage conditions for pure this compound?
A4: Due to the sensitivity of the furan ring, it is recommended to store the purified compound under the following conditions:
-
Temperature: In a refrigerator or freezer to slow down potential degradation.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: In an amber vial or a container wrapped in aluminum foil to protect it from light.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the bottom layer).
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add dilute hydrochloric acid (e.g., 2 M HCl) with stirring until the pH of the solution is ~2-3 (test with pH paper).
-
The pure this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Recrystallization
Solvent Selection Table
| Solvent/Solvent System | Suitability | Comments |
| Ethanol/Water | Good | Dissolve in a minimum of hot ethanol, then add hot water dropwise until cloudiness persists. Reheat to dissolve and cool slowly. |
| Isopropanol | Good | A single solvent recrystallization can be effective. |
| Ethyl Acetate/Heptane | Good | Dissolve in a minimum of hot ethyl acetate and add heptane as the anti-solvent.[3] |
| Acetone/Water | Fair | Can be effective, but acetone's low boiling point requires careful handling.[3] |
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate).
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
If using a solvent/anti-solvent system, follow the instructions in the table above.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with the addition of 0.5-1% acetic acid.
-
Pack the Column: Pack a glass chromatography column with silica gel using the wet slurry method with your chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting the column with your prepared mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid should be volatile enough to be removed during this step.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. carlroth.com [carlroth.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. youtube.com [youtube.com]
- 16. Separation of 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Methylfuran-3-Carboxylic Acid Reactions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-methylfuran-3-carboxylic acid. As a valuable heterocyclic building block, its successful production at scale requires careful consideration of its unique chemical properties and potential reaction hazards. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of moving from bench-top discovery to larger-scale production.
Section 1: Critical Safety Protocols for Furan Chemistry at Scale
Scaling up reactions involving furan derivatives introduces significant safety challenges that must be proactively managed. The inherent reactivity of the furan ring, coupled with the hazards of common reagents, necessitates a robust safety-first approach.
FAQ: Core Safety Concerns
Q1: What are the primary hazards I should be aware of when working with furans and their derivatives on a larger scale?
A1: There are three primary hazards to consider:
-
Explosive Peroxide Formation: Furans, like ethers, can form explosive peroxides upon exposure to air and light, especially when stored for extended periods.[1] This risk is magnified at scale due to larger quantities and potentially longer storage times. Distilling furan-containing solutions to dryness is extremely dangerous and must be avoided.[1]
-
Flammability: Furan and many of its derivatives are highly flammable liquids with low flash points. Vapors can be heavier than air, travel to an ignition source, and flash back.[2] All scale-up equipment must be properly grounded and bonded to prevent static discharge, and explosion-proof electrical equipment should be used.[2][3]
-
Toxicity and Health Hazards: Furans can be harmful if inhaled, swallowed, or absorbed through the skin.[2][4] They are often classified as irritants and potential carcinogens or mutagens.[3] Work must be conducted in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE).[3]
Q2: How can I prevent the formation and accumulation of explosive peroxides?
A2: A multi-layered approach is essential:
-
Inert Atmosphere: Always handle and store furans under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][3]
-
Control Storage Conditions: Store containers tightly sealed, protected from light, and in a cool, well-ventilated area.[1][3] Refrigeration is often recommended before opening to reduce vapor pressure.
-
Date and Test: Clearly label containers with the date received and the date opened.[3] Periodically test for the presence of peroxides using commercially available test strips, especially before any distillation or concentration step.
-
Use Inhibitors: If compatible with your synthesis, consider using solvents that contain peroxide inhibitors like BHT.
DOT Diagram: Furan Scale-Up Hazard Management
Caption: Key hazards in furan chemistry and their corresponding mitigation strategies.
Section 2: Synthesis and Troubleshooting Guide
The synthesis of this compound is not as direct as its 2-substituted isomers. Success at scale depends on controlling reaction conditions to favor the desired product and minimize common side reactions.
FAQ: Reaction Pathways and Optimization
Q1: My reaction yield is consistently low, even though the TLC looks clean. What could be the problem?
A1: Low isolated yield despite a clean TLC often points to issues with product stability or workup.
-
Product Instability: Furan carboxylic acids can be sensitive to the conditions used for isolation. The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening or polymerization, especially with heating.[5][6]
-
Workup Losses: If your product has some water solubility, you may be losing a significant amount in the aqueous layer during extraction. Before extraction, try saturating the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Decarboxylation: Furoic acids can undergo thermal or acid/base-catalyzed decarboxylation, especially at elevated temperatures.[7][8] If your reaction or workup involves heating, this could be a significant product loss pathway. Analyze your crude product by ¹H NMR to see if signals corresponding to the decarboxylated product (5-methylfuran) are present.
Q2: I'm observing significant formation of a dark, intractable resin or polymer in my reaction. What causes this and how can I stop it?
A2: Resin formation is a classic problem in furan chemistry, typically caused by the high reactivity of the furan ring under acidic conditions.[6][9]
-
Causality: The furan ring is electron-rich and prone to electrophilic attack. Protonation of the ring generates highly reactive intermediates that can polymerize.[5] This is exacerbated by electron-donating groups on the ring and higher temperatures.
-
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Reagent Addition: Add strong acids or electrophiles slowly and sub-surface to avoid localized high concentrations.
-
Catalyst Choice: Opt for milder catalysts where possible. For example, in an esterification reaction, using a solid acid catalyst might be preferable to a strong mineral acid like sulfuric acid.[10]
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
DOT Diagram: Troubleshooting Low Yield
Caption: A decision tree for diagnosing the cause of low reaction yields.
Section 3: Key Scale-Up Considerations
Transitioning a successful lab-scale reaction to a pilot or production scale introduces new variables that can dramatically affect the outcome.
FAQ: Scaling Up Your Process
Q1: My reaction was fast and high-yielding in a 100 mL flask, but sluggish and low-yielding in a 20 L reactor. Why?
A1: This is a common scale-up challenge related to mass and heat transfer.
-
Mixing Efficiency: A magnetic stir bar in a round-bottom flask provides very efficient mixing. In a large reactor, inadequate stirring from an overhead stirrer can create "dead zones" where reagents are not well-mixed. This can lead to localized "hot spots" if the reaction is exothermic, or areas of low reagent concentration, slowing the overall reaction rate. Ensure your reactor's impeller design and stirring speed are sufficient for the viscosity and volume of your reaction.
-
Heat Transfer: As you increase the volume of a reaction, the surface-area-to-volume ratio decreases significantly. This makes it much harder to both heat and cool the reaction mixture efficiently. An exotherm that was easily managed in a flask with an ice bath can become a dangerous runaway reaction in a large reactor. Use a jacketed reactor with a reliable heating/cooling circulator and consider controlled addition rates for reactive components to manage heat output.
Q2: Are there specific purification techniques that are more suitable for multi-gram to kilogram quantities of this compound?
A2: Yes, at larger scales, you should prioritize methods that are less labor-intensive and solvent-heavy than column chromatography.
-
Recrystallization: This is the ideal method for purifying solids at scale. A successful recrystallization depends on finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Acid-Base Extraction: As a carboxylic acid, your product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with a fresh organic solvent to remove residual impurities before being re-acidified to precipitate the pure product, which is then collected by filtration. This is a very powerful purification technique for acids.
-
Distillation (of derivatives): While the carboxylic acid itself may not be suitable for distillation due to the risk of decarboxylation[8], converting it to a more stable ester (e.g., the methyl or ethyl ester) may allow for purification by vacuum distillation before hydrolysis back to the acid.
Data Summary: Typical Esterification Parameters
The following table summarizes common conditions for Fischer esterification, a frequent follow-up reaction for carboxylic acids.[11] These parameters serve as a starting point for optimization.
| Parameter | Typical Condition | Rationale & Scale-Up Insight |
| Alcohol | Methanol, Ethanol | Used in large excess to drive the equilibrium towards the product.[11] At scale, recovery and recycling of the excess alcohol are important economic considerations. |
| Acid Catalyst | H₂SO₄, TsOH, HCl | A strong acid is required to protonate the carbonyl, making it more electrophilic.[11] At scale, consider solid acid catalysts for easier removal. |
| Temperature | Reflux | Higher temperature increases the reaction rate. In a large reactor, ensure even heating to avoid side reactions like decarboxylation. |
| Water Removal | Dean-Stark Trap | Removing water as it is formed is crucial to shift the equilibrium and achieve high conversion.[11] This is highly effective at scale. |
Section 4: Experimental Protocols
The following protocols are provided as a general guide. All procedures must be adapted and optimized for specific laboratory and reactor conditions after a thorough risk assessment.
Protocol 1: General Procedure for Peroxide Testing
WARNING: Never test a solution you suspect contains a high concentration of peroxides. Handle with extreme caution.
-
Obtain commercially available peroxide test strips (e.g., potassium iodide-based strips).
-
In a well-ventilated fume hood, open the container of the furan-containing solvent or compound.
-
Dip the end of the test strip into the liquid for 1-2 seconds.
-
Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).
-
Compare the color of the test pad to the color chart provided with the strips.
-
If peroxides are detected above the safe limit for your intended procedure, the material must be treated or disposed of according to your institution's safety guidelines.
Protocol 2: Fischer Esterification of a Furoic Acid (Model Procedure)
This protocol describes the conversion of a furoic acid to its corresponding ethyl ester, a common derivatization.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, condenser with a Dean-Stark trap, thermocouple, and a nitrogen inlet.
-
Charging Reagents: Charge the reactor with this compound (1.0 eq), ethanol (10-20 eq), and toluene (as an azeotroping agent, approx. 2-3 mL per gram of acid).
-
Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (0.05-0.1 eq) to the mixture. A slight exotherm may be observed.
-
Reaction: Heat the reactor jacket to bring the mixture to a steady reflux (~80-90°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until water collection ceases or reaction monitoring (e.g., by HPLC or TLC) shows complete conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 5-methylfuran-3-carboxylate.
-
Purification: Purify the crude ester by vacuum distillation.
Section 5: References
-
Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. --INVALID-LINK--
-
Furan Safety Data Sheet Overview | PDF | Toxicity | Dangerous Goods - Scribd. --INVALID-LINK--
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. --INVALID-LINK--
-
Western Carolina University Standard Operating Procedure for the use of Furan. --INVALID-LINK--
-
FURFURAL - International Furan Chemicals BV. --INVALID-LINK--
-
Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - Green Chemistry (RSC Publishing). --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. --INVALID-LINK--
-
ethyl 5-methyl-3-furoate - Chemical Synthesis Database. --INVALID-LINK--
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC - PubMed Central. --INVALID-LINK--
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. --INVALID-LINK--
-
Preparation and Properties of Furan. --INVALID-LINK--
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. --INVALID-LINK--
-
Synthesis fromFuroic acid By the decarboxylation of furoic acid in quinoline in the presence of copper powder. --INVALID-LINK--
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. - YouTube. --INVALID-LINK--
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--
-
Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C … - ResearchGate. --INVALID-LINK--
References
- 1. scribd.com [scribd.com]
- 2. chemos.de [chemos.de]
- 3. wcu.edu [wcu.edu]
- 4. furan.com [furan.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Polymerization During Furan Synthesis
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common and frustrating challenge: polymerization. Instead of a simple list of steps, we will explore the causality behind these side reactions and provide robust, self-validating protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during furan synthesis?
A1: The primary culprit behind polymerization, especially in acid-catalyzed reactions like the Paal-Knorr synthesis, is the high reactivity of the furan ring itself under acidic conditions. The acid catalyst, necessary for the cyclization of the 1,4-dicarbonyl precursor, can also protonate the newly formed furan product. This protonation makes the furan ring highly electrophilic and susceptible to attack by another neutral furan molecule, initiating a chain reaction that leads to the formation of dark, insoluble polymers, often described as "tar" or "humin".[1][2] This process is exacerbated by high temperatures and the presence of strong acids.[1]
Q2: Why is the Paal-Knorr synthesis particularly prone to this issue?
A2: The Paal-Knorr synthesis traditionally employs strong protic acids (like H₂SO₄ or HCl) and often requires heating to drive the dehydration and cyclization of 1,4-dicarbonyl compounds.[3][4] This combination of strong acid and heat creates a perfect storm for polymerization.[1][5] The very conditions that facilitate the desired furan formation also accelerate the degradation and polymerization of the furan product once it's formed.[2] Sensitive substrates or products can easily decompose under these harsh conditions.[4][5]
Q3: Are certain substrates or furan products more susceptible to polymerization?
A3: Yes. Furans with electron-donating groups are generally more susceptible to acid-catalyzed degradation and polymerization because these substituents increase the electron density of the furan ring, making it more easily protonated. Conversely, furans with electron-withdrawing groups are typically more stable.[6][7] The stability of the 1,4-dicarbonyl starting material is also crucial; substrates that are unstable in acidic conditions can decompose before cyclization even occurs, contributing to the formation of byproducts.[2]
Troubleshooting Guides
Scenario 1: "My reaction turned into a black, tarry mess with little to no desired furan product."
This is the most common manifestation of runaway polymerization. The formation of black, insoluble material is a clear indicator that the reaction conditions are too harsh, leading to the degradation of both the starting material and the furan product.[1][5]
-
Excessive Acidity: Strong protic acids like sulfuric acid (H₂SO₄) are highly effective at dehydration but are often too aggressive, promoting rapid polymerization.[2]
-
High Temperature: Elevated temperatures significantly increase the rate of all reactions, including the undesirable polymerization pathway.[1][8] Prolonged heating gives the furan product more time to degrade.[4]
Solution A: Switch to a Milder Catalyst
The choice of catalyst is the most critical parameter. Moving from a strong Brønsted acid to a milder protic acid or a Lewis acid can dramatically reduce polymerization.[1][2][4]
Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
| Strong Protic Acid | H₂SO₄, HCl | Catalytic | Highly effective dehydrator | High risk of polymerization and charring[2] |
| Mild Protic Acid | p-TsOH, CSA | 5-10 mol% | Less aggressive, better for sensitive substrates[1][3] | May require longer reaction times or azeotropic water removal |
| Lewis Acid | ZnCl₂, Bi(NO₃)₃, Sc(OTf)₃, TiCl₄ | 5-20 mol% | Milder conditions, often higher yields[1][4][5] | May be more expensive, requires anhydrous conditions |
| Heterogeneous | Montmorillonite clay, Zeolites | Weight % | Easy removal, recyclable | Can require higher temperatures |
Protocol 1: General Procedure for Mild Lewis Acid-Catalyzed Furan Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add an anhydrous, high-boiling aprotic solvent (e.g., toluene or DMF, approx. 0.1-0.5 M concentration). Using a solvent allows for better temperature control.[5]
-
Catalyst Addition: Add the mild Lewis acid catalyst (e.g., ZnCl₂ or Bi(NO₃)₃, 10 mol%).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress closely by TLC or GC-MS. It is crucial to stop the reaction as soon as the starting material is consumed to prevent product degradation.[1]
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Solution B: Optimize Reaction Temperature and Time
Operating at the lowest effective temperature for the shortest possible time is key to minimizing side reactions.[1]
Visualization 1: Troubleshooting Workflow This diagram outlines a decision-making process for troubleshooting a failed furan synthesis reaction.
Caption: Troubleshooting workflow for polymerization issues.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation offers a powerful method to dramatically reduce reaction times from hours to minutes, minimizing the product's exposure to harsh conditions.[2][5]
-
Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (5 mol%) or a Lewis acid. Often, this can be done solvent-free or with a small amount of a high-boiling solvent like DMF.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 3-10 minutes).[5]
-
Workup: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and proceed with a standard aqueous workup as described in Protocol 1.
Scenario 2: "My reaction is slow and gives incomplete conversion, but I'm worried that increasing the temperature will cause polymerization."
This is a common dilemma where the conditions are too mild for efficient cyclization but pushing them harder risks degradation. The key is to address the rate-limiting step—dehydration—more effectively.
-
Water Accumulation: The cyclization reaction produces water as a byproduct.[1] In a closed system, the accumulation of water can slow down or even reverse the reaction, as the final dehydration step is an equilibrium process.
-
Insufficient Catalysis: The chosen catalyst may be too weak or used at too low a concentration for the specific substrate.
Solution A: Actively Remove Water
Driving the equilibrium towards the furan product can be achieved by removing water as it is formed.
-
Dean-Stark Apparatus: For reactions in a suitable solvent like toluene, a Dean-Stark trap physically removes water via azeotropic distillation, effectively driving the reaction to completion.[1]
-
Dehydrating Agents: Adding a chemical dehydrating agent can sequester the water byproduct. Common agents include phosphorus pentoxide (P₂O₅), acetic anhydride, or titanium tetrachloride (TiCl₄).[2][3][4][9] Molecular sieves can also be effective.[3]
Protocol 3: Paal-Knorr Synthesis with a Dean-Stark Trap
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reagents: To the flask, add the 1,4-dicarbonyl compound (1.0 eq), a catalytic amount of p-TsOH (5 mol%), and toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the flask.
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected or TLC/GC-MS analysis shows full conversion of the starting material.[5]
-
Workup: Cool the reaction and perform a standard aqueous workup as described in Protocol 1.
Visualization 2: Reaction Mechanism and Side Reactions This diagram illustrates the desired Paal-Knorr pathway versus the competing polymerization side reaction.
Caption: Paal-Knorr synthesis vs. acid-catalyzed polymerization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions in the functionalization of 5-methylfuran-3-carboxylic acid
Welcome to the technical support center for the functionalization of 5-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes.
I. Understanding the Reactivity of this compound
This compound is a valuable building block, but its furan core presents unique reactivity challenges. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, but also prone to acid-catalyzed ring-opening and polymerization.[1][2][3][4] The carboxylic acid and methyl substituents further influence the regioselectivity and stability of the molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so sensitive to acidic conditions?
A1: The furan ring's sensitivity to acid stems from the protonation of the ring oxygen or the carbon atoms.[5] Protonation at the α-carbon (C2 or C5) is often the rate-limiting step for ring-opening.[5] This generates a reactive intermediate that can be attacked by nucleophiles, such as water, leading to ring cleavage and the formation of dicarbonyl compounds.[1][5] The presence of water can significantly promote these ring-opening side reactions.[2]
Q2: What are the most common side reactions to expect when working with this compound?
A2: The primary side reactions include:
-
Ring-Opening: Primarily under acidic conditions, leading to linear dicarbonyl compounds.[1][5][6]
-
Polymerization: Acid-catalyzed polymerization is a significant issue, especially at elevated temperatures, resulting in the formation of insoluble humin-like materials.[2][3][4]
-
Decarboxylation: While less common under mild conditions, decarboxylation can occur at higher temperatures, particularly if catalyzed by metals.[7][8]
-
Lack of Regioselectivity in Electrophilic Substitution: The methyl and carboxylic acid groups direct incoming electrophiles, but a mixture of products can still be obtained.
II. Troubleshooting Guide for Common Functionalization Reactions
This section provides detailed troubleshooting for specific synthetic transformations of this compound.
A. Esterification
Esterification of the carboxylic acid is a common objective. However, the acidic conditions typically employed can trigger the aforementioned side reactions.
Issue 1: Low yield of the desired ester and formation of a dark, insoluble precipitate.
-
Cause: This is a classic sign of acid-catalyzed polymerization of the furan ring.[2][3][4] Standard Fischer esterification conditions using strong mineral acids (like H₂SO₄) and heat are often too harsh for this substrate.[9][10][11]
-
Troubleshooting Strategies:
Strategy Rationale Recommended Protocol Use Milder Acid Catalysts Less aggressive acids minimize protonation of the furan ring, thereby reducing polymerization and ring-opening. Substitute H₂SO₄ with catalysts like p-toluenesulfonic acid (TsOH) or scandium(III) triflate. Perform the reaction at the lowest effective temperature. Anhydrous Conditions Water can act as a nucleophile, promoting ring-opening.[2] Ensure all reagents and solvents are rigorously dried. Consider using a Dean-Stark trap to remove water as it is formed during the reaction. Coupling Reagents Avoids the need for strong acids by activating the carboxylic acid directly. Use carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine). These reactions are typically run at room temperature. Conversion to Acid Chloride The acid chloride is highly reactive and will react with alcohols without the need for an acid catalyst. Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate can then be reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Experimental Protocol: Steglich Esterification
A mild and effective method for esterification:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Amidation
Direct amidation of carboxylic acids often requires high temperatures, which can be detrimental to the furan ring.
Issue 2: Decomposition of starting material with minimal amide formation.
-
Cause: High reaction temperatures are likely causing polymerization and/or decarboxylation.
-
Troubleshooting Strategies:
Strategy Rationale Recommended Protocol Use Coupling Reagents Similar to esterification, these reagents activate the carboxylic acid for reaction with amines under mild conditions. Employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC. These reactions are typically performed at room temperature in polar aprotic solvents like DMF or NMP. Silicon-Based Reagents Reagents like methyltrimethoxysilane (MTM) can mediate direct amidation under relatively mild conditions.[12][13] React the carboxylic acid and amine in the presence of MTM in a solvent like toluene.[12][13] This method avoids harsh acidic or basic conditions. Conversion to Acid Chloride The highly reactive acid chloride will readily react with amines at low temperatures. Prepare the acid chloride as described for esterification. Add the acid chloride solution dropwise to a solution of the amine and a non-nucleophilic base (e.g., triethylamine) in an inert solvent at 0 °C.
C. Electrophilic Substitution on the Furan Ring
Functionalizing the furan ring itself requires careful consideration of the directing effects of the existing substituents and the inherent reactivity of the furan nucleus.
Issue 3: Multiple products and/or ring-opening during electrophilic substitution (e.g., nitration, halogenation).
-
Cause: The furan ring is highly activated towards electrophilic substitution, often leading to a lack of selectivity and decomposition with strong electrophiles.[7][14][15] The methyl group at C5 and the carboxylic acid at C3 will have competing directing effects.
-
Troubleshooting Strategies:
Strategy Rationale Recommended Protocol Use Mild Reagents Harsh electrophilic reagents (e.g., concentrated nitric acid, neat Br₂) will destroy the furan ring.[7] For nitration, use a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures. For bromination, use N-bromosuccinimide (NBS) in a solvent like THF or CCl₄, often with a radical initiator like AIBN or under photochemical conditions. Protecting Groups The carboxylic acid can be temporarily converted to an ester to moderate its electronic effect and improve solubility. Convert the carboxylic acid to a methyl or ethyl ester prior to attempting electrophilic substitution. The ester can be hydrolyzed back to the carboxylic acid after the desired ring functionalization is achieved. Control of Regioselectivity The C2 position is generally the most reactive site for electrophilic attack on a furan ring.[16][17] The C5 methyl group will further activate this position. The C3-carboxylic acid is a deactivating group. Therefore, substitution is most likely to occur at the C2 position. Carefully control the stoichiometry of the electrophile to favor mono-substitution. Low temperatures and slow addition of the electrophile can also improve selectivity.
III. Visualization of Key Reaction Pathways
Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring-opening pathway.
Amidation via an Acid Chloride Intermediate
Caption: Workflow for amidation via an acid chloride.
IV. References
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). 1
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. 5
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. 2
-
Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. The Journal of Organic Chemistry. 6
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. 3
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. 4
-
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. Benchchem. 14
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. 7
-
Electrophilic Reactions of Furan. ChemicalBook. 16
-
An improved procedure for the preparation of furan from furoic acid. ResearchGate. 8
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 9
-
Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews. 12
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. 15
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. 17
-
esterification - alcohols and carboxylic acids. Chemguide. 10
-
Making Esters From Carboxylic Acids. Chemistry LibreTexts. 18
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. National Institutes of Health. 13
References
- 1. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 13. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 16. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 17. quora.com [quora.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Catalyst Deactivation in 5-Methylfuran-3-Carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylfuran-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most common challenges in this process: catalyst deactivation. By understanding the root causes of catalyst performance decay, you can optimize your reaction conditions, improve yield and selectivity, and extend the life of your valuable catalysts.
Troubleshooting Guide: A Mechanistic Approach to Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, providing potential causes rooted in chemical principles and actionable, validated solutions.
Issue 1: Rapid and Unexpected Loss of Catalytic Activity
Question: My catalyst's conversion efficiency has dropped significantly in a much shorter timeframe than anticipated. What are the likely causes and how can I diagnose the problem?
Answer: A rapid decline in catalyst activity is typically indicative of one of three primary deactivation mechanisms: poisoning, coking (fouling), or leaching of the active metal.
-
Catalyst Poisoning: This occurs when impurities in your feedstock or solvent strongly chemisorb to the active sites of your catalyst, rendering them inaccessible to the reactants. In furan chemistry, common poisons include sulfur and nitrogen compounds, which are notorious for deactivating noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1]
-
Troubleshooting Steps:
-
Feedstock Analysis: Perform elemental analysis (e.g., ICP-MS or X-ray fluorescence) on your starting materials to quantify potential poisons.
-
Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to identify foreign elements on the surface of the deactivated catalyst.
-
Temperature-Programmed Desorption (TPD): This technique can help identify strongly adsorbed species and their binding strength to the catalyst surface.
-
-
-
Coking (Fouling): This involves the deposition of carbonaceous materials, often referred to as "humins," on the catalyst surface.[1] Humins are polymeric byproducts that arise from the degradation and condensation of furanic compounds, particularly under acidic conditions or at elevated temperatures.[1][2] These deposits physically block the catalyst's active sites and pores.
-
Troubleshooting Steps:
-
Visual Inspection: A darkening or blackening of the catalyst is a strong visual indicator of coking.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of carbonaceous deposits on the catalyst.
-
Temperature-Programmed Oxidation (TPO): TPO can be used to characterize the nature of the coke deposits.
-
-
-
Leaching: This is the dissolution of the active metal from the catalyst support into the reaction medium.[2] Leaching is a significant concern when operating under acidic conditions, as the acidic environment can facilitate the dissolution of metal nanoparticles.
-
Troubleshooting Steps:
-
Analysis of the Reaction Mixture: Use Inductively Coupled Plasma (ICP) analysis of the reaction filtrate to detect the presence of dissolved active metal.
-
Catalyst Characterization: Compare the metal loading of the fresh and spent catalyst using techniques like Atomic Absorption Spectroscopy (AAS) or ICP.
-
-
Issue 2: Declining Selectivity Towards this compound
Question: While the overall conversion is still acceptable, the selectivity for my desired product is decreasing, and I'm observing an increase in byproducts. What could be the cause?
Answer: A loss of selectivity often points to changes in the nature of the active sites or the catalyst's support structure.
-
Sintering (Thermal Degradation): At high reaction temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles.[1] This process, known as sintering, leads to a decrease in the active surface area and can also alter the geometric and electronic properties of the active sites, thereby affecting selectivity.
-
Troubleshooting Steps:
-
Transmission Electron Microscopy (TEM): TEM analysis of the fresh and spent catalyst can directly visualize changes in metal particle size and distribution.
-
Chemisorption: Techniques like CO chemisorption can quantify the active metal surface area, which will decrease with sintering.
-
-
-
Partial Poisoning or Coking: The poisoning or coking of specific types of active sites can lead to a shift in the reaction pathway. For instance, if the sites responsible for the desired carboxylation reaction are blocked, alternative reactions like hydrogenation or ring-opening may become more prominent.
-
Troubleshooting Steps:
-
Refer to the troubleshooting steps for poisoning and coking in Issue 1. A detailed characterization of the deactivated catalyst is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I regenerate my deactivated catalyst?
A1: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: A common method is controlled oxidation (calcination) to burn off the carbonaceous deposits. This must be done carefully to avoid sintering the metal particles.
-
For Poisoning: Regeneration can be more challenging. A mild acid or base wash may remove some poisons, but strongly chemisorbed species might be irreversible. In some specific cases, such as deactivation by borate deposition from NaBH4 use, a simple washing treatment can be effective.[3]
-
For Sintering: Sintering is generally irreversible. However, some advanced techniques involving redispersion of the metal particles are being explored in research settings.
-
For Leaching: Leaching is an irreversible loss of the active metal.
Q2: How can I prevent or minimize catalyst deactivation in the first place?
A2: Proactive measures are key to extending catalyst life:
-
Feedstock Purification: Ensure your starting materials and solvents are of high purity to minimize catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to reduce the risk of sintering and coking.
-
Catalyst Design: The choice of catalyst support can influence stability. For example, supports with strong metal-support interactions can inhibit sintering.
-
Process Modifications: Consider using a continuous flow reactor, which can sometimes reduce the accumulation of deactivating species compared to batch reactors.
Q3: My reaction mixture is turning dark brown/black. What does this signify?
A3: This is a strong visual indication of humin formation, which leads to coking of your catalyst.[1] Humins are complex, furan-rich polymers that are often insoluble and can coat the catalyst surface, blocking active sites and pores.[1] This is a common issue in reactions involving biomass-derived compounds.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification
This protocol allows for the quantification of carbonaceous deposits on a spent catalyst.
-
Sample Preparation: Recover the spent catalyst from the reaction mixture by filtration and dry it thoroughly in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
TGA Measurement:
-
Place a precisely weighed amount of the dried, spent catalyst (typically 5-10 mg) into a TGA crucible.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to desorb any volatile compounds (e.g., 150 °C) and hold until the mass stabilizes.
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Ramp the temperature to a final value where all coke is expected to combust (e.g., 600-800 °C).
-
-
Data Analysis: The percentage of mass loss during the oxidative ramp corresponds to the amount of coke on the catalyst.
Protocol 2: Catalyst Regeneration by Controlled Oxidation (for Coking)
This protocol is for catalysts deactivated by carbonaceous deposits. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the metal.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration and dry it.
-
Oxidative Treatment:
-
Place the dried, spent catalyst in a tube furnace.
-
Heat the catalyst under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂).
-
Use a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 300-400°C. The exact temperature will depend on the catalyst and support stability.
-
Hold at the final temperature until the coke is completely removed (can be monitored by an off-gas analyzer).
-
-
Post-Regeneration Characterization: It is highly recommended to characterize the regenerated catalyst (e.g., using TEM or chemisorption) to assess the recovery of the active metal surface area and particle size.
Visualizing Deactivation and Troubleshooting
Diagram 1: Major Catalyst Deactivation Pathways
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 3. Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methylfuran-3-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Methylfuran-3-carboxylic Acid in Modern Chemistry
This compound, a substituted furan derivative, is a molecule of growing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif serves as a versatile scaffold for the synthesis of novel pharmaceutical agents and functional polymers. The strategic placement of the methyl and carboxylic acid groups on the furan ring allows for a multitude of chemical transformations, making it a valuable building block for creating complex molecular architectures with diverse biological activities and material properties. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for obtaining this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Methodology 1: The Feist-Benary Furan Synthesis: A Classic and Versatile Approach
The Feist-Benary furan synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the construction of the furan ring.[1][2] This reaction involves the condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound in the presence of a base.[1][3] For the synthesis of this compound, this typically involves the reaction of chloroacetaldehyde with ethyl acetoacetate, followed by hydrolysis of the resulting ester.
Causality Behind Experimental Choices
The choice of reactants and conditions in the Feist-Benary synthesis is critical for achieving a high yield and purity of the desired product. Ethyl acetoacetate is a common and cost-effective β-dicarbonyl compound that directly leads to the formation of a furan-3-carboxylate.[1] Chloroacetaldehyde, the α-halo aldehyde, provides the remaining carbon atoms for the furan ring. The selection of a mild base, such as pyridine or a tertiary amine, is crucial to prevent the hydrolysis of the ester group on the ethyl acetoacetate and to minimize side reactions.[2] The reaction is typically carried out in a polar aprotic solvent like DMF or ethanol to facilitate the dissolution of the reactants and promote the desired reaction pathway.[1]
Reaction Mechanism Workflow
The Feist-Benary synthesis proceeds through a well-established mechanism:[4][5]
-
Enolate Formation: The base abstracts an acidic α-proton from the ethyl acetoacetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of chloroacetaldehyde.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl, forming a five-membered ring.
-
Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring, driven by the stability of the resulting conjugated system.[4]
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically achieved by heating with a strong base like sodium hydroxide, followed by acidification.
Figure 1: General workflow for the Feist-Benary synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 5-Methyl-3-furoate
This protocol is a representative example of a Feist-Benary reaction to produce the ethyl ester of the target compound.
Materials:
-
Ethyl acetoacetate
-
Chloroacetaldehyde (50% aqueous solution)
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetaldehyde (1.1 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-3-furoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Hydrolysis to this compound
The synthesized ethyl ester can be readily hydrolyzed to the final carboxylic acid.
Procedure:
-
Dissolve the purified ethyl 5-methyl-3-furoate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Methodology 2: Synthesis via Intramolecular Cyclization of an Acyclic Precursor
An alternative and often highly efficient route to substituted furans involves the intramolecular cyclization of a suitably functionalized acyclic precursor.[6] This strategy offers a different retrosynthetic disconnection and can be advantageous depending on the availability of the starting materials. For the synthesis of this compound, a potential precursor is a γ-keto-α,β-acetylenic ester.
Causality Behind Experimental Choices
This approach relies on the construction of a linear molecule containing all the necessary atoms for the furan ring, followed by a ring-closing reaction. The choice of catalyst for the cyclization is paramount. Often, a transition metal catalyst, such as a salt of copper, silver, or gold, is employed to activate the alkyne functionality and facilitate the nucleophilic attack of the enolate. The reaction conditions, including solvent and temperature, are optimized to favor the desired 5-endo-dig cyclization pathway.
Reaction Mechanism Workflow
The general mechanism for this type of cyclization involves:
-
Enolate Formation: A base deprotonates the carbon α to the ester group, forming an enolate.
-
Alkyne Activation: A metal catalyst coordinates to the alkyne, increasing its electrophilicity.
-
Intramolecular Attack: The enolate attacks the activated alkyne in an intramolecular fashion.
-
Protonation and Tautomerization: The resulting intermediate is protonated and tautomerizes to form the stable furan ring.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Feist-Benary_synthesis [chemeurope.com]
- 4. Problem: Feist–Benary Furan Reaction Mechanism Propose a mechanism for t.. [askfilo.com]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
A Comparative Guide to the Structural Validation of Synthesized 5-methylfuran-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The synthesis of novel compounds, such as 5-methylfuran-3-carboxylic acid, a potential building block in medicinal chemistry, necessitates a robust and multi-faceted validation process. This guide provides an in-depth comparison of standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your synthesized compounds.
The Imperative of Orthogonal Structural Validation
The confirmation of a chemical structure is not a mere checkbox in a laboratory notebook; it is the foundation upon which all subsequent biological and pharmacological data rests. An incorrectly identified compound can lead to misleading results, wasted resources, and potential safety issues. Therefore, employing a suite of orthogonal analytical techniques is not just best practice, but a scientific necessity. Each method interrogates the molecule from a different physical principle, and their combined data provides a comprehensive and self-validating structural picture.
This guide will use this compound as a case study to illustrate this validation workflow.
Molecular Structure of this compound:
-
Molecular Formula: C₆H₆O₃
-
Molecular Weight: 126.11 g/mol
-
Key Features: A furan ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.
Comparative Analysis of Spectroscopic Techniques
A combination of NMR, IR, and MS is the gold standard for the structural elucidation of small organic molecules. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity (J-coupling). | Provides detailed information on the hydrogen framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number of unique carbons and their chemical environment (e.g., sp², sp³, carbonyl). | Directly probes the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR; quaternary carbons can be weak. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, C-O). | Rapid and sensitive method for functional group identification. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and provides clues to the structure through fragmentation. | Does not provide direct information on functional groups or stereochemistry. |
In-Depth Analysis and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: Probing the Proton Skeleton
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will provide information on the number of chemically distinct protons, their electronic environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (integration).
Expected ¹H NMR Data (Predicted):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[1] |
| Furan H-2 | ~7.9 - 8.1 | Singlet (or very narrow doublet) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid and the ring oxygen, leading to a downfield shift. |
| Furan H-4 | ~6.2 - 6.4 | Singlet (or very narrow doublet) | 1H | This proton is adjacent to the methyl group. |
| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H | The methyl protons are attached to the furan ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Expected ¹³C NMR Data (Predicted):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | ~165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[2] |
| Furan C-5 | ~155 - 160 | This carbon is attached to the methyl group and the ring oxygen. |
| Furan C-2 | ~145 - 150 | This carbon is adjacent to the carboxylic acid and the ring oxygen. |
| Furan C-3 | ~115 - 120 | This carbon is attached to the carboxylic acid group. |
| Furan C-4 | ~108 - 112 | This carbon is adjacent to the methyl group. |
| Methyl (-CH₃) | ~13 - 15 | A typical chemical shift for a methyl group attached to an aromatic ring.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong.[4][5] |
| ~2900-3000 | C-H stretch | Methyl and Furan C-H | Medium to weak. |
| 1680-1710 | C=O stretch | Carboxylic Acid | Strong and sharp.[4] |
| ~1550-1600 | C=C stretch | Furan Ring | Medium. |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong.[5] |
The presence of the very broad O-H stretch in conjunction with the strong C=O stretch is highly characteristic of a carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Mass Spectrometry Data:
| m/z Value | Proposed Fragment | Significance |
| 126 | [C₆H₆O₃]⁺ | Molecular Ion (M⁺) - Confirms the molecular weight. |
| 111 | [M - OH]⁺ | Loss of a hydroxyl radical, common for carboxylic acids. |
| 81 | [M - COOH]⁺ | Loss of the carboxylic acid group.[6] |
| 53 | [C₄H₅]⁺ | Further fragmentation of the furan ring. |
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H spectrum.
Protocol 2: IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty ATR setup.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of a synthesized compound.
Caption: Logical process for comparing experimental data to expected values.
Conclusion
The structural validation of a synthesized compound like this compound is a critical process that demands a rigorous, multi-technique approach. By combining the detailed skeletal information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can build a comprehensive and undeniable case for the structure of their molecule. This guide provides the framework, expected data, and protocols to confidently perform this essential validation, ensuring the integrity and reliability of your chemical research.
References
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 5-Methylfuran-3-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the furan scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a detailed comparative analysis of the biological performance of 5-methylfuran-3-carboxylic acid and its structural analogs. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
Our exploration will focus on two primary areas of biological activity where furan derivatives have shown considerable promise: antimicrobial and anti-inflammatory effects. The causality behind experimental choices and the integrity of the described protocols are central to this guide, ensuring a trustworthy and authoritative resource for the scientific community.
Understanding the Furan Scaffold: A Foundation for Biological Activity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts a unique combination of electronic and steric properties to a molecule.[4] Its electron-rich nature allows for a variety of chemical interactions with biological targets.[4] The position and nature of substituents on the furan ring can dramatically influence the compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the specific impact of modifications at the 5-position and derivatization of the carboxylic acid at the 3-position of the furan ring.
Comparative Analysis of Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Furan derivatives have been a subject of interest for their potential to inhibit the growth of various pathogens.[2][5]
Structure-Activity Relationship Insights
Systematic modifications of the this compound scaffold can lead to significant changes in antimicrobial potency. Key trends observed in the literature suggest that:
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's lipophilicity and cell permeability, thereby affecting its ability to reach intracellular targets. Some studies have shown that certain N-substituted furan-3-carboxamides exhibit significant in vitro antimicrobial activity.[6]
-
Substitution at the 5-Position: Altering the methyl group at the 5-position to other alkyl or aryl groups can influence the molecule's interaction with the active site of target enzymes or proteins in microorganisms.
Quantitative Antimicrobial Data
To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of its conceptual analogs against common bacterial and fungal strains. It is important to note that direct comparative studies on a uniform panel of 5-substituted furan-3-carboxylic acids are limited in the available literature. The data presented here is a composite from various studies and serves as an illustrative comparison.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available in comparative studies | - | |
| Furan-3-carboxamides (general series) | Various bacteria and fungi | Significant activity reported | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus | 270 | [5] |
| E. coli | 300 | [5] | |
| C. albicans | 122.1 - 186 | [5] | |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus | 500 | [7] |
| B. cereus | 500 | [7] |
Note: The presented data is for structurally related furan derivatives and not direct analogs of this compound in all cases. This highlights a gap in the current research landscape.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Furan derivatives have demonstrated the ability to modulate inflammatory pathways, making them attractive candidates for further investigation.[1][8]
Mechanism of Action and Signaling Pathways
Furan derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling cascades.[1] A key pathway implicated in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified COX pathway in inflammation.
Quantitative Anti-inflammatory Data
The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the acute anti-inflammatory activity of test compounds. The table below presents a conceptual comparison of the anti-inflammatory effects of this compound and its potential analogs. As with the antimicrobial data, direct comparative studies are scarce.
| Compound/Analog | Animal Model | Dose | % Inhibition of Edema | Reference |
| This compound | Data not available in comparative studies | - | - | |
| 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide | Rat | Not specified | 114.2% (compared to ibuprofen) | [9] |
| Methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate | Rat | Not specified | 112.9% (compared to ibuprofen) | [9] |
| Acetylenic furan derivatives (general series) | Rat | Not specified | Good activity reported | [10] |
Experimental Protocols
To ensure scientific integrity and enable replication of findings, this section provides detailed methodologies for the key assays discussed in this guide.
Synthesis of Furan-3-carboxamide Analogs
This protocol describes a general method for the synthesis of N-substituted furan-3-carboxamides from the corresponding carboxylic acid.
Caption: General synthesis of furan-3-carboxamides.
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylfuran-3-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-substituted-5-methylfuran-3-carboxamide by column chromatography.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[5][7][11][12][13][14][15]
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8][11][16]
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria and pathogenic fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[8][11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[2][3][4][17][18][19][20][21]
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose. A standard anti-inflammatory drug (e.g., indomethacin or diclofenac) should be used as a positive control.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[3][18]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3][21]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its analogs, highlighting their potential as antimicrobial and anti-inflammatory agents. The presented data, although not exhaustive due to limitations in the current literature, underscores the importance of the furan scaffold in medicinal chemistry.
A clear opportunity exists for future research to conduct systematic structure-activity relationship studies on a focused library of 5-substituted furan-3-carboxylic acid derivatives. Such studies, employing standardized and robust protocols as outlined in this guide, would provide invaluable data for the rational design of more potent and selective therapeutic agents. The exploration of a wider range of biological targets for this class of compounds is also a promising avenue for future investigations.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 16. brieflands.com [brieflands.com]
- 17. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. inotiv.com [inotiv.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wvj.science-line.com [wvj.science-line.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Methylfuran-3-Carboxylic Acid and 5-Methylfuran-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the reliability of research and the safety of therapeutic agents. Among the vast array of heterocyclic compounds, furan derivatives hold a significant position due to their diverse biological activities. This guide provides a detailed spectroscopic comparison of two closely related isomers: 5-methylfuran-3-carboxylic acid and 5-methylfuran-2-carboxylic acid. Understanding their distinct spectral signatures is paramount for unambiguous characterization, quality control, and the advancement of research endeavors that utilize these molecules.
The subtle difference in the substitution pattern on the furan ring—the placement of the carboxylic acid group at either the 2- or 3-position relative to the methyl group at the 5-position—gives rise to unique electronic environments for the constituent atoms. These differences are elegantly captured by various spectroscopic techniques, each providing a piece of the puzzle to construct a complete structural picture. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and established principles.
The Structural Distinction: Impact on Spectroscopic Properties
The core of this comparative analysis lies in the positional isomerism of the carboxylic acid group. In 5-methylfuran-2-carboxylic acid, the carboxylic acid group is directly conjugated with the furan ring oxygen, a configuration that significantly influences the electron density distribution across the molecule. Conversely, in this compound, the carboxylic acid group is not in direct conjugation with the ring oxygen, leading to a different electronic landscape. These fundamental structural differences are the primary drivers of the distinct spectroscopic characteristics that will be explored in the subsequent sections.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of protons within a molecule. The chemical shifts (δ) of the furan ring protons are particularly sensitive to the position of the electron-withdrawing carboxylic acid group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to ensure the sample dissolves completely and to avoid signal overlap with the analyte.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[1]
-
Analysis: Integrate the signals to determine the relative ratios of protons and measure the coupling constants (J) to deduce the connectivity between neighboring protons.[1]
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methylfuran-3-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the furan scaffold has emerged as a privileged structure, integral to a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1] Among these, derivatives of 5-methylfuran-3-carboxylic acid are gaining significant attention for their therapeutic potential, spanning anticancer, antimicrobial, and anti-inflammatory applications.[2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these promising derivatives, supported by experimental data and protocols to inform and empower researchers in drug development.
The Rationale: From Benchtop to Biological Systems
The journey of a drug candidate from initial screening to clinical application is fraught with challenges, a primary hurdle being the translation of in vitro potency to in vivo efficacy. This guide dissects this critical transition for this compound derivatives, offering insights into why certain compounds excel in cellular assays but may falter in complex biological systems, and vice versa. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
In Vitro Efficacy: A High-Throughput Proving Ground
The initial assessment of this compound derivatives typically involves a battery of in vitro assays designed to quantify their biological activity against specific targets. These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and identifying lead compounds.[4]
Anticancer Activity
A significant body of research has focused on the anticancer properties of these derivatives.[5][6] The primary method for evaluating in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Quinazolinone-based | HepG-2 | 47.83 ± 2.8 | [5] |
| HCT-116 | 78.72 ± 3.7 | [5] | ||
| MCF-7 | 54.87 ± 3.2 | [5] | ||
| 2 | Furan-2-carboxamide | NCI-H460 | 0.0029 | [7] |
| 3 | Amine derivative | HeLa | 62.37 µg/mL | [8][9] |
| 4 | Pyridine carbohydrazide | MCF-7 | 4.06 | [7] |
| 5 | N-phenyl triazinone | MCF-7 | 2.96 | [7] |
The data clearly indicates that derivatization of the this compound core can lead to potent anticancer agents. For instance, furan-2-carboxamide derivatives have demonstrated cytotoxicity at the nanomolar level.[7] Further mechanistic studies have revealed that some of these compounds exert their effects by inhibiting key signaling pathways involved in tumor progression, such as EGFR and VEGFR-2.[5][10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the standardized procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan-based compounds and incubate for another 24 hours.
-
MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for an additional four hours at 37°C.
-
Formazan Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antimicrobial and Antifungal Activity
Derivatives of furan carboxylic acids have also been evaluated for their efficacy against various pathogens.[2][9] The antimicrobial activity is often assessed using methods like disc diffusion and micro broth dilution to determine the zone of inhibition and the minimum inhibitory concentration (MIC), respectively.[9]
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Furan Derivatives
| Compound ID | Derivative Class | Pathogen | MIC (µg/mL) | Reference |
| 6 | Amine derivative | Photogenic bacteria | 250 | [8][9] |
| 7 | Synthetic compound 1 | Staphylococcus aureus | 500 | [9] |
| Bacillus cereus | 500 | [9] | ||
| 8 | Halogenated 3-benzofurancarboxylic acid | Gram-positive bacteria | 50-200 | [11] |
| Candida albicans | 100 | [11] | ||
| Candida parapsilosis | 100 | [11] |
In Vivo Efficacy: The Whole-System Challenge
While in vitro assays provide valuable preliminary data, the true test of a drug candidate lies in its performance within a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in a complex biological environment.
Direct in vivo efficacy data for this compound derivatives is less prevalent in the literature compared to in vitro data. However, studies on structurally related furan derivatives provide crucial insights into their potential for in vivo translation.
Anti-inflammatory Activity
A study on 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide demonstrated its effectiveness as an anti-inflammatory agent in a carrageenan-induced paw edema model in rats.[2] The activity of this compound was found to be 114.2% compared to ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID).[2] This highlights the potential of furan-3-carboxamides in treating inflammatory conditions.
Antitumor Activity
In the realm of oncology, an anthra[2,3-b]furan-3-carboxamide derivative has shown promising antitumor activity in a murine P388 leukemia model, increasing the life span of the animals by up to 262% at tolerable doses.[12] This demonstrates that furan-based compounds can exhibit significant in vivo anticancer effects.
Antifungal Activity in Agriculture
Beyond medicine, furan carboxylic acid derivatives show promise in agriculture. A peptide-containing derivative of a natural furanoid, 2-heptyl-5-hexylfuran-3-carboxylic acid, was evaluated for its in vivo efficacy against the plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea. The compound exhibited potent antifungal activity with EC₅₀ values of 17.14 µg/mL and 19.63 µg/mL, respectively, significantly outperforming the parent natural product.[4]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide) or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Bridging the In Vitro-In Vivo Gap: Key Considerations
The transition from promising in vitro data to successful in vivo outcomes is not always linear. Several factors can influence this translation:
-
Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.
-
Toxicity: A compound that is non-toxic to cells in culture may exhibit toxicity in a whole organism due to off-target effects or the formation of toxic metabolites.
-
Mechanism of Action: The in vitro model may not fully recapitulate the complexity of the in vivo disease state. A compound's mechanism of action may be influenced by factors present in the in vivo environment that are absent in vitro.
Future Directions and Conclusion
The derivatives of this compound represent a versatile and promising class of compounds with demonstrated in vitro efficacy across a range of therapeutic areas. While in vivo data is still emerging, the existing studies on related furan structures are highly encouraging. Future research should focus on:
-
Systematic in vivo evaluation of the most potent in vitro candidates.
-
Detailed pharmacokinetic and toxicological profiling to identify compounds with favorable drug-like properties.
-
Elucidation of in vivo mechanisms of action to better understand how these compounds function in a complex biological system.
By bridging the gap between in vitro and in vivo studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]
- 3. researchgate.net [researchgate.net]
- 4. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Benchmarking New Catalysts for 5-Methylfuran-3-carboxylic Acid Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Methylfuran-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents and functional materials. However, its synthesis is not trivial, and the selection of an appropriate catalytic system is paramount to achieving high yields and selectivity. This guide provides an in-depth technical comparison of potential catalytic systems for the synthesis of this compound, offering a framework for benchmarking new catalysts in this challenging area.
The Synthetic Challenge and Proposed Pathways
Direct catalytic synthesis of this compound is not well-documented in publicly available literature. This necessitates a rational design of synthetic routes from readily available precursors. A plausible and efficient strategy involves the selective oxidation of a suitable aldehyde precursor, namely 5-methyl-3-furaldehyde. The synthesis of this precursor, while a prerequisite, is beyond the scope of this guide, which will focus on the critical catalytic oxidation step.
The core of our investigation will therefore be the comparative benchmarking of catalysts for the transformation of the aldehyde functional group on the furan ring to a carboxylic acid, a key step in the synthesis of various furoic acids.[1]
Benchmarking Catalytic Systems for Furan Aldehyde Oxidation
The selective oxidation of furan aldehydes to their corresponding carboxylic acids is a well-explored area, providing a solid foundation for our comparative analysis.[2][3][4] The choice of catalyst is critical and can significantly influence the reaction's efficiency, selectivity, and environmental impact.[5] We will consider three main classes of catalysts: noble metal-based heterogeneous catalysts, non-noble metal-based catalysts, and biocatalysts.
Noble Metal-Based Heterogeneous Catalysts
Noble metal catalysts, particularly those based on gold (Au) and ruthenium (Ru), have demonstrated high efficacy in the selective oxidation of furan derivatives.[2][3]
-
Gold-Based Catalysts: Gold nanoparticles supported on various materials, such as zeolitic templated carbon (ZTC), have shown exceptional performance in the oxidation of furfural to 2-furoic acid with high selectivity.[2][6] The use of a ZTC support can enhance the conversion of furfural, and the weak acidity of the support helps to prevent undesirable side reactions like decarboxylation and esterification.[6]
-
Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with pincer ligands, have been employed for the homogeneous oxidation of furfural and 5-hydroxymethylfurfural (HMF) to their corresponding carboxylic acids using alkaline water as the oxidant.[3][4] This method offers the advantage of generating hydrogen gas as a byproduct.[3][4]
Non-Noble Metal-Based Catalysts
The high cost of noble metals has driven research into more abundant and cost-effective alternatives.
-
Manganese/Iron Mixed Oxides: Mixed metal oxide catalysts containing manganese (Mn) and iron (Fe) have been investigated for the selective oxidation of HMF to 5-formyl furan-2-carboxylic acid (FFCA).[7] These catalysts, synthesized via a hydrothermal route, can achieve good yields and conversions under optimized conditions.[7] The synergistic effect between the different metal oxide phases is believed to play a crucial role in the catalytic activity.[7]
Biocatalysts
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.
-
Whole-Cell Biocatalysts: Robust whole-cell biocatalysts have been successfully used for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with excellent yields and selectivity.[8] These systems operate under mild conditions and can exhibit high tolerance to both the substrate and the product.[8]
Comparative Performance Data
The following table summarizes the performance of different catalytic systems for the oxidation of furan aldehydes, providing a benchmark for the selection of catalysts for the synthesis of this compound.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Au/ZTC | Furfural | 2-Furoic Acid | ~90 | >99 | 120°C, Methanol | [2][6] |
| Ru-pincer complex | Furfural | Furoic Acid | >95 | >95 | 150°C, Alkaline Water | [3][4] |
| Mn₃Fe₇ mixed oxide | 5-HMF | FFCA | 83 | 37.7 (Yield) | 140°C, 30 bar O₂, Na₂CO₃ | [7] |
| D. wulumuqiensis R12 | 5-HMF | HMFCA | >90 (Yield) | ~98 | Optimized pH and temp. | [8] |
Experimental Protocols
To ensure the reproducibility and validity of benchmarking studies, standardized experimental protocols are essential.
General Protocol for Heterogeneous Catalytic Oxidation
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet is used.
-
Reaction Mixture: The furan aldehyde precursor (e.g., 5-methyl-3-furaldehyde), the catalyst, and the solvent are charged into the reactor.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with the oxidant (e.g., O₂). The reaction is carried out at a specific temperature and stirring speed for a set duration.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the reactant and the yield of the product.
General Protocol for Biocatalytic Oxidation
-
Biocatalyst Preparation: The whole-cell biocatalyst is cultured and harvested according to established procedures.
-
Reaction Medium: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.
-
Reaction Execution: The furan aldehyde substrate is added to the suspension of the biocatalyst, and the mixture is incubated with shaking.
-
Product Analysis: Samples are periodically taken, centrifuged to remove the cells, and the supernatant is analyzed by HPLC to quantify the product.
Analytical Methodologies
Accurate quantification of the starting material and the product is crucial for reliable benchmarking.
HPLC Method for the Analysis of Furoic Acids
-
Column: A C8 or C18 reverse-phase column is suitable for the separation of furanic compounds.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% acetic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[9][10]
-
Detection: A Diode-Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.[9]
-
Quantification: External calibration with standards of known concentrations is used to quantify the analytes.
Visualization of Key Processes
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Catalyst Benchmarking Workflow
Caption: General workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
The synthesis of this compound presents a significant synthetic challenge that can be addressed through a multi-step approach centered around a key catalytic oxidation step. This guide has provided a comparative framework for benchmarking new catalysts for this transformation by drawing parallels with the well-established oxidation of other furan aldehydes. Noble metal catalysts, particularly gold and ruthenium-based systems, offer high activity, while non-noble metal oxides and biocatalysts provide more sustainable and cost-effective alternatives.
Future research should focus on the development of catalysts that can directly convert more readily available precursors to this compound in a one-pot process. Furthermore, the optimization of reaction conditions for the most promising catalysts identified in this guide will be crucial for the scalable and economically viable production of this valuable furan derivative. The systematic application of the benchmarking protocols and analytical methods outlined herein will undoubtedly accelerate progress in this exciting field of research.
References
- 1. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 2. iris.unime.it [iris.unime.it]
- 3. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Physicochemical Properties of Substituted Furan Carboxylic Acids: A Guide for Researchers
Substituted furan carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their inherent structural features, combined with the versatility of substitution patterns, allow for the fine-tuning of physicochemical properties crucial for molecular recognition, bioavailability, and material performance. This guide provides a comparative study of key physicochemical parameters of substituted furan carboxylic acids, supported by experimental data and detailed protocols to empower researchers in their design and application of these valuable compounds.
Introduction: The Significance of Furan Carboxylic Acids
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a vast array of natural products and synthetic molecules with significant biological activities. When functionalized with a carboxylic acid group, the resulting furan carboxylic acids serve as versatile building blocks in drug discovery, agrochemicals, and the development of novel polymers.[1] The position of the carboxylic acid group (at C2 or C3) and the nature of other substituents on the furan ring profoundly influence the molecule's acidity (pKa), lipophilicity (logP), solubility, and melting point. A thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems and for optimizing its performance in various applications. For instance, in drug development, these parameters directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Fundamental Physicochemical Properties: A Comparative Overview
This section presents a comparative analysis of the core physicochemical properties of furan-2-carboxylic acid, furan-3-carboxylic acid, and a selection of their substituted derivatives. The data, compiled from various authoritative sources, provides a basis for understanding the structure-property relationships within this class of compounds.
Table 1: Physicochemical Properties of Furan-2-Carboxylic Acid and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility (g/L) |
| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | 133-134[2][3] | 3.16 | 0.64[4] | 37.1 @ 15°C[4] |
| 5-Nitro-furan-2-carboxylic acid | C₅H₃NO₅ | 157.08 | 184-186 | - | - | - |
| 5-Bromo-furan-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | 185-187 | - | - | - |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | C₆H₆O₄ | 142.11 | 165-167 | - | - | - |
| 2,5-Furandicarboxylic acid | C₆H₄O₅ | 156.09 | >300 (decomposes) | - | - | Low[5] |
Table 2: Physicochemical Properties of Furan-3-Carboxylic Acid and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility (g/L) |
| Furan-3-carboxylic acid | C₅H₄O₃ | 112.08 | 122-124[6][7] | 4.02 | 1.03[8] | 64 mg/mL[8] |
| 2,5-Dimethyl-furan-3-carboxylic acid | C₇H₈O₃ | 140.14 | 134-136 | - | - | - |
| 2-Heptyl-5-hexylfuran-3-carboxylic acid (HHCA) | C₁₈H₃₀O₃ | 294.43 | - | - | - | - |
Note: A hyphen (-) indicates that reliable experimental data was not found in the searched sources. The variability in experimental conditions across different studies should be considered when directly comparing data points.
The Influence of Substituents on Physicochemical Properties
The electronic and steric nature of substituents on the furan ring plays a critical role in modulating the physicochemical properties of the parent carboxylic acid.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) attached to the furan ring increase acidity (decrease pKa) by delocalizing the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby stabilizing it.[9][10] Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa) by intensifying the negative charge on the carboxylate.
For instance, a nitro group (-NO₂) at the 5-position of furan-2-carboxylic acid is expected to significantly increase its acidity compared to the unsubstituted parent compound due to the strong electron-withdrawing nature of the nitro group. The position of the substituent relative to the carboxylic acid group also influences its effect. An EWG at a position that allows for direct resonance delocalization with the carboxylate group will have a more pronounced acid-strengthening effect.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross biological membranes. The logP value is influenced by the overall polarity and size of the molecule. The introduction of nonpolar substituents, such as alkyl chains, will increase the lipophilicity (higher logP). For example, the natural product 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) is significantly more lipophilic than furan-3-carboxylic acid due to the presence of the long alkyl chains.[11] Conversely, the introduction of polar functional groups, such as hydroxyl (-OH) or additional carboxyl groups, will decrease lipophilicity (lower logP).
Solubility
Aqueous solubility is a complex property influenced by a molecule's ability to form favorable interactions with water molecules, primarily through hydrogen bonding. The presence of the carboxylic acid group confers a degree of water solubility to furan carboxylic acids. However, the overall solubility is a balance between the polar carboxylic acid group and the less polar furan ring and its substituents. The introduction of polar groups that can participate in hydrogen bonding, such as hydroxyl groups, can enhance aqueous solubility. In contrast, increasing the size of nonpolar substituents will generally decrease water solubility. The pH of the aqueous medium also significantly impacts the solubility of these acidic compounds; they are generally more soluble at higher pH values where they exist in their more polar carboxylate salt form.
Melting Point
The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice, such as hydrogen bonding and van der Waals interactions, as well as the efficiency of crystal packing. For carboxylic acids, hydrogen bonding leading to the formation of dimers is a significant factor contributing to their relatively high melting points. The introduction of substituents can affect the melting point by altering the molecular symmetry, which impacts crystal packing, and by introducing new intermolecular interactions or disrupting existing ones. For example, the high melting point of 2,5-furandicarboxylic acid is due to the strong hydrogen bonding network formed by the two carboxylic acid groups and the symmetrical nature of the molecule, which allows for efficient crystal packing.
Experimental Protocols
The following section details standardized protocols for the determination of the key physicochemical properties discussed above. The choice of a specific method should be guided by the properties of the compound being tested and the available instrumentation.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: The pKa is the pH at which the acid is 50% ionized. By titrating a solution of the furan carboxylic acid with a strong base and monitoring the pH, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region of this curve.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of the furan carboxylic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the furan carboxylic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized base solution in small, known increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the furan carboxylic acid in one of the phases.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the furan carboxylic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].
-
Calculate logP = log₁₀(P).
-
Caption: Workflow for solubility determination.
Determination of Melting Point by Capillary Method
The capillary melting point method is a standard technique for determining the melting point of a solid crystalline compound.
Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Protocol:
-
Sample Preparation:
-
Ensure the furan carboxylic acid sample is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).
-
-
Result:
-
The melting point is reported as a range between the onset and completion temperatures.
-
Workflow for Melting Point Determination by Capillary Method
Caption: Workflow for melting point determination.
Conclusion
The physicochemical properties of substituted furan carboxylic acids are intricately linked to their molecular structure. A systematic approach to understanding these properties, through comparative analysis and robust experimental determination, is essential for the rational design of new molecules with desired characteristics. This guide provides a foundational framework for researchers, offering both comparative data and detailed methodologies to facilitate the exploration and application of this important class of compounds. The interplay of acidity, lipophilicity, solubility, and melting point ultimately governs the utility of substituted furan carboxylic acids in diverse scientific and industrial fields.
References
- 1. Substituents affect the pKa [mail.almerja.com]
- 2. 2-Furancarboxylic acid [webbook.nist.gov]
- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. quora.com [quora.com]
- 10. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-methylfuran-3-carboxylic Acid: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. While 5-methylfuran-3-carboxylic acid is a valuable building block in organic synthesis, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both your personal safety and the integrity of your research.
Immediate Safety and Hazard Assessment
Before beginning any work with this compound, a thorough hazard assessment is crucial.[3][4] This involves understanding the potential risks and implementing the necessary control measures.
Potential Hazards:
-
Skin and Eye Irritation: Similar furan carboxylic acids are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Flammability: While the flammability of this specific compound is not documented, many organic compounds, especially those with furan rings, can be flammable.[5]
-
Peroxide Formation: Some furan compounds have the potential to form explosive peroxides upon exposure to air and light.[6][7]
| Hazard Category | Potential Risk | Recommended Action |
| Contact | Skin and eye irritation | Wear appropriate gloves, lab coat, and chemical safety goggles.[8][9][10] |
| Inhalation | Respiratory tract irritation | Handle in a well-ventilated area, preferably a chemical fume hood.[11][12] |
| Fire | Flammability | Keep away from ignition sources.[5] |
| Reactivity | Potential for peroxide formation | Store in a tightly sealed container, away from light and air.[6][7] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against chemical exposure.[8][9] The following PPE is mandatory when handling this compound.
Eye and Face Protection:
-
Requirement: Chemical safety goggles are the minimum requirement to protect against splashes.[10] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[13]
-
Causality: The carboxylic acid functionality and the furan ring present a significant risk of serious eye irritation upon contact.[2]
Hand Protection:
-
Requirement: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling organic acids and furan-based compounds.[14] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Causality: Direct skin contact can lead to irritation.[2] Gloves provide a critical barrier to prevent dermal absorption.
Body Protection:
-
Requirement: A flame-retardant lab coat should be worn at all times.[5] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
-
Causality: Protective clothing prevents contamination of personal clothing and minimizes skin exposure in the event of a spill.
Respiratory Protection:
-
Requirement: All handling of solid this compound that may generate dust, or solutions that may produce vapors, must be conducted in a certified chemical fume hood.[11] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[12][15][16]
-
Causality: Inhalation of airborne particles or vapors can cause irritation to the respiratory system.[1][2]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid, do so in the fume hood to minimize dust exposure. Use a disposable weighing dish.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Reaction: After the procedure, decontaminate all surfaces and equipment.
Waste Disposal Pathway:
Proper segregation and disposal of chemical waste are crucial for environmental responsibility and laboratory safety.[6][17]
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with incompatible materials.[17]
-
Containerization:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, properly labeled hazardous waste container. The container should be compatible with organic acids.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]
-
Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources, and in secondary containment.[17]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[6][7] Never dispose of this chemical down the drain or in regular trash.[6]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety information available.
References
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. safetyculture.com [safetyculture.com]
- 10. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 11. thecepp.org [thecepp.org]
- 12. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. royalbrinkman.com [royalbrinkman.com]
- 15. exileshmagazine.com [exileshmagazine.com]
- 16. restoredcdc.org [restoredcdc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
